Product packaging for 2-(2-Aminopyridin-3-yl)acetonitrile(Cat. No.:CAS No. 23612-61-5)

2-(2-Aminopyridin-3-yl)acetonitrile

Cat. No.: B3118286
CAS No.: 23612-61-5
M. Wt: 133.15 g/mol
InChI Key: SDEYECKLJNDKOT-UHFFFAOYSA-N
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Description

2-(2-Aminopyridin-3-yl)acetonitrile is a chemical compound for research use only. It is not intended for diagnostic or therapeutic procedures, whether for humans or animals . This compound belongs to the class of aminopyridine derivatives. The aminopyridine scaffold is a significant structure in medicinal and organic chemistry, often utilized in the synthesis of more complex molecules for pharmaceutical applications . As a building block containing both a reactive acetonitrile group and an aminopyridine heterocycle, it offers potential for further chemical modifications and synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in drug discovery . Researchers can inquire for a latest Certificate of Analysis and Safety Data Sheet. All products are exclusively for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B3118286 2-(2-Aminopyridin-3-yl)acetonitrile CAS No. 23612-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminopyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-3-6-2-1-5-10-7(6)9/h1-2,5H,3H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEYECKLJNDKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305271
Record name 2-Amino-3-pyridineacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23612-61-5
Record name 2-Amino-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23612-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-pyridineacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(2-aminopyridin-3-yl)acetonitrile, a key intermediate in the development of various biologically active molecules.[1] While direct, detailed experimental protocols for this specific molecule are not extensively reported in the literature, this document outlines established methods for the synthesis of the closely related and structurally important 2-amino-3-cyanopyridine scaffold. Furthermore, a plausible synthetic route to the target molecule, this compound, is proposed based on established chemical transformations.

Introduction to 2-Amino-3-cyanopyridine Derivatives

2-Amino-3-cyanopyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. They serve as versatile precursors for the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which exhibit a wide range of pharmacological activities.[2][3] The 2-aminopyridine moiety is a common feature in many bioactive molecules, and the presence of the adjacent cyano group provides a reactive handle for further chemical modifications.[2]

Established Synthesis Routes for the 2-Amino-3-cyanopyridine Core

The one-pot, multi-component reaction is a widely adopted and efficient strategy for the synthesis of polysubstituted 2-amino-3-cyanopyridines. These reactions offer several advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity from readily available starting materials. A common approach involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt, often under microwave irradiation to accelerate the reaction and improve yields.[3]

One-Pot Synthesis via Microwave-Assisted Condensation

This method provides a rapid and environmentally friendly route to 2-amino-3-cyanopyridines.[3] The reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.

Synthesis_of_2_Amino_3_cyanopyridines Aldehyde Aromatic Aldehyde Intermediate Intermediate Adducts Aldehyde->Intermediate Ketone Methyl Ketone Ketone->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Intermediate Microwave Irradiation Solvent-free Product 2-Amino-3-cyanopyridine Derivative Intermediate->Product

Caption: One-pot synthesis of 2-amino-3-cyanopyridines.

Table 1: Quantitative Data for Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridine Derivatives

Entry Aldehyde Ketone Product Yield (%) Reaction Time (min)
1 4-Chlorobenzaldehyde Acetophenone 2-Amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridine 85 8
2 4-Methoxybenzaldehyde Acetophenone 2-Amino-4-(4-methoxyphenyl)-6-phenyl-3-cyanopyridine 88 7
3 Benzaldehyde 4-Methylacetophenone 2-Amino-4-phenyl-6-(p-tolyl)-3-cyanopyridine 82 9

| 4 | 4-Nitrobenzaldehyde | Acetophenone | 2-Amino-4-(4-nitrophenyl)-6-phenyl-3-cyanopyridine | 79 | 8 |

Note: Data is representative of typical yields and reaction times reported in the literature for similar transformations.[3]

Experimental Protocol for Microwave-Assisted Synthesis

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Ethanol (for washing)

  • Microwave reactor

Procedure: [3]

  • In a 25 mL flask suitable for microwave synthesis, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in the microwave reactor and irradiate the mixture for 7-9 minutes at a suitable power level.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Wash the solid reaction mixture with a small amount of ethanol (2 mL).

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Proposed Synthesis Route for this compound

Proposed_Synthesis_of_Target_Molecule Start 2-Amino-3-methylpyridine Intermediate1 2-Amino-3-(bromomethyl)pyridine Start->Intermediate1 NBS, AIBN CCl4, reflux Product This compound Intermediate1->Product NaCN, DMSO

Caption: Proposed synthesis of this compound.

Step 1: Bromination of 2-Amino-3-methylpyridine

The first step involves the free-radical bromination of the methyl group at the 3-position of 2-amino-3-methylpyridine using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Theoretical Experimental Protocol:

Materials:

  • 2-Amino-3-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 2-amino-3-methylpyridine in anhydrous carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

  • Reflux the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 2-amino-3-(bromomethyl)pyridine can be purified by column chromatography on silica gel.

Step 2: Cyanation of 2-Amino-3-(bromomethyl)pyridine

The final step is the nucleophilic substitution of the bromide with a cyanide ion to form the target acetonitrile derivative.

Theoretical Experimental Protocol:

Materials:

  • 2-Amino-3-(bromomethyl)pyridine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve 2-amino-3-(bromomethyl)pyridine in anhydrous DMSO.

  • Add sodium cyanide to the solution and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Table 2: Proposed Synthesis Route Summary and Theoretical Quantitative Data

Step Reaction Key Reagents Solvent Theoretical Yield (%)
1 Bromination NBS, AIBN CCl4 60-80

| 2 | Cyanation | NaCN | DMSO | 70-90 |

Disclaimer: The experimental protocols and quantitative data for the proposed synthesis of this compound are theoretical and based on standard organic transformations. These should be adapted and optimized under appropriate laboratory conditions.

Conclusion

This technical guide has provided an overview of the synthesis of 2-amino-3-cyanopyridine derivatives, a class of compounds with significant importance in medicinal chemistry. While a specific, detailed experimental protocol for this compound is not prominently available, a logical and feasible synthetic route has been proposed. The established methods for the synthesis of the 2-amino-3-cyanopyridine core, along with the proposed pathway for the target molecule, offer valuable guidance for researchers and scientists in the field of drug development and organic synthesis. Further experimental validation and optimization of the proposed route are encouraged to establish a reliable method for the preparation of this compound.

References

2-(2-Aminopyridin-3-yl)acetonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound is a heterocyclic compound incorporating a pyridine ring substituted with an amino group and an acetonitrile moiety. Its unique structure makes it a valuable building block for the synthesis of more complex, biologically active molecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 23612-61-5[1]
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Appearance Not specified in available literature-
Melting Point Not specified in available literature[1]
Boiling Point Not specified in available literature[1]
Solubility Not specified in available literature-
Storage Room temperature[1]

Molecular Structure

The structure of this compound features a pyridine ring with an amino group at the C2 position and an acetonitrile group at the C3 position. This arrangement of functional groups offers multiple sites for chemical modification, rendering it a versatile intermediate in organic synthesis.

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The ring is electron-deficient and the nitrogen atom can act as a hydrogen bond acceptor.

  • Amino Group (-NH₂): Attached to the C2 position of the pyridine ring, it is a primary amine that can act as a nucleophile or a base.

  • Acetonitrile Group (-CH₂CN): The methylene group is activated by the adjacent nitrile group, and the nitrile itself can undergo various chemical transformations.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Researchers working with this compound would typically characterize it using standard analytical techniques. Below are the expected spectral features based on its structure.

Expected Spectroscopic Characteristics:

  • ¹H NMR: Signals corresponding to the protons on the pyridine ring, the methylene protons of the acetonitrile group, and the protons of the amino group. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the pyridine ring.

  • ¹³C NMR: Resonances for the five distinct carbon atoms of the pyridine ring, the methylene carbon, and the nitrile carbon.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2250 cm⁻¹), and C=C/C=N stretching of the pyridine ring.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (133.15 g/mol ).

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the literature, a plausible synthetic route can be derived from general methods for the synthesis of substituted aminopyridines. One such approach involves a multi-component reaction.[2]

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of a suitable enaminone with malononitrile in the presence of a base. This type of reaction is known to produce substituted 2-aminopyridine derivatives.[2]

G Enaminone Enaminone (e.g., 3-amino-1-(pyridin-2-yl)prop-2-en-1-one) Intermediate Reaction Intermediate Enaminone->Intermediate + Malononitrile Malononitrile Malononitrile Malononitrile->Intermediate Base Base (e.g., Piperidine) Base->Intermediate Catalyst Product This compound Intermediate->Product Cyclization & Aromatization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar reported syntheses of 2-aminopyridine derivatives.[2]

Materials:

  • Appropriate enaminone precursor

  • Malononitrile

  • Basic catalyst (e.g., piperidine or sodium ethoxide)

  • Solvent (e.g., ethanol or dimethylformamide)

Procedure:

  • Dissolve the enaminone precursor and malononitrile in the chosen solvent in a reaction flask.

  • Add a catalytic amount of the base to the mixture.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Disclaimer: This is a generalized, hypothetical protocol and would require optimization for specific substrates and conditions.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules in different areas of chemical research.

  • Pharmaceutical Research: It is a building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.[1] The presence of multiple functional groups allows for the generation of diverse chemical libraries for high-throughput screening.

  • Agrochemical Research: This compound is also utilized in the development of new pesticides and herbicides.[1]

G Start This compound Pharma Pharmaceuticals (Oncology, Infectious Diseases) Start->Pharma Chemical Synthesis Agro Agrochemicals (Pesticides, Herbicides) Start->Agro Chemical Synthesis

Caption: Applications of this compound.

Safety and Handling

Specific safety and handling information for this compound should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While detailed experimental data on its physicochemical properties are not extensively documented in publicly available literature, its structural features suggest a rich chemistry that can be exploited for the creation of diverse molecular architectures. Further research into this compound is warranted to fully elucidate its properties and expand its utility in organic synthesis.

References

The Enigmatic Intermediate: A Technical Overview of 2-(2-Aminopyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminopyridin-3-yl)acetonitrile has been identified as a key building block in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and general applications. However, a detailed historical account of its discovery and specific, publicly available experimental protocols for its synthesis remain elusive despite extensive searches of academic and patent literature. This document summarizes the existing knowledge and highlights the information gaps that present opportunities for future research and publication.

Introduction

This compound, with the CAS number 23612-61-5, is a substituted aminopyridine derivative that holds potential as a versatile intermediate in organic synthesis. Its structure, featuring a reactive nitrile group and a nucleophilic amino group on a pyridine scaffold, makes it a valuable precursor for the construction of various fused heterocyclic systems. These resulting structures are of significant interest in the discovery of novel therapeutic agents and agrochemicals. This guide aims to consolidate the known information about this compound for the scientific community.

Physicochemical Properties

While detailed experimental data is scarce, the basic physicochemical properties of this compound can be derived from its structure and information from chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23612-61-5[1]
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature
Storage Condition Room temperature[1]

Synthesis and Discovery

The history of the discovery of this compound is not well-documented in publicly accessible literature. Similarly, a specific, detailed experimental protocol for its synthesis has not been found. However, based on general principles of organic chemistry and known reactions for the synthesis of similar aminopyridine derivatives, a plausible synthetic route can be conceptualized.

A potential synthetic pathway could involve the cyanation of a suitable 3-halo-2-aminopyridine precursor, such as 2-amino-3-bromopyridine. This transformation is typically achieved using a cyanide source, such as copper(I) cyanide or zinc cyanide, often in the presence of a palladium or nickel catalyst.

Below is a generalized workflow representing a possible synthetic approach.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 2-Amino-3-bromopyridine reaction Palladium-catalyzed Cross-Coupling start1->reaction start2 Cyanide Source (e.g., CuCN, Zn(CN)₂) start2->reaction product This compound reaction->product G cluster_core Core Intermediate cluster_derivatives Potential Derivatives cluster_targets Therapeutic Areas core This compound d1 Enzyme Inhibitors core->d1 d2 Receptor Modulators core->d2 d3 Fused Heterocycles (e.g., Pyrido[2,3-b]pyrazines) core->d3 t1 Oncology d1->t1 t2 Infectious Diseases d1->t2 d2->t1 d2->t2 d3->t1 d3->t2

References

An In-depth Technical Guide to 2-(Aminopyridin-3-yl)acetonitrile Derivatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties and applications of aminopyridine acetonitrile scaffolds. A significant challenge in compiling this document was the limited publicly available data for the specific isomer 2-(2-Aminopyridin-3-yl)acetonitrile (CAS 23612-61-5). Therefore, this guide focuses on its well-characterized structural isomer, 2-Amino-2-(pyridin-3-yl)acetonitrile (CAS 131988-63-1) , as a representative model. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and established role as a key pharmaceutical intermediate. Furthermore, it explores the broader therapeutic potential of the aminopyridine framework, particularly as kinase inhibitors in signaling pathways relevant to oncology and inflammatory diseases.

Physicochemical and Spectroscopic Data

The aminopyridine acetonitrile core is a foundational structure in medicinal chemistry. While specific experimental data such as melting and boiling points for this compound are not widely reported, data for its isomer 2-Amino-2-(pyridin-3-yl)acetonitrile and its salts are available and summarized below. This data is critical for handling, characterization, and downstream applications.

Table 1: Physicochemical Properties

PropertyThis compound (CAS 23612-61-5)2-Amino-2-(pyridin-3-yl)acetonitrile (Free Base) (CAS 131988-63-1)2-Amino-2-(pyridin-3-yl)acetonitrile HCl Salt (CAS 116033-55-7)2-Amino-2-(pyridin-3-yl)acetonitrile Dihydrochloride Salt
Molecular Formula C₇H₇N₃[1]C₇H₇N₃[2][3]C₇H₈ClN₃[4]C₇H₈N₄·2HCl
Molecular Weight 133.15 g/mol [1]133.15 g/mol [2][3][5]169.61 g/mol [4]207.06 g/mol [6]
Topological Polar Surface Area (TPSA) Not Reported62.7 Ų[7]62.7 Ų[4]Not Reported
Solubility Not ReportedPoor aqueous solubilityEnhanced solubility in polar solvents[6]Significantly improved aqueous solubility[6]
Storage Condition Room temperature[1]Not ReportedNot ReportedDesiccated storage recommended (hygroscopic)[6]

Table 2: Spectroscopic Data for 2-Amino-2-(pyridin-3-yl)acetonitrile Derivatives

Data TypeValues and InterpretationSource
¹H NMR (CDCl₃) δ 8.80 (d, J = 2.3 Hz, 1H; H2′), 8.64 (dd, J=4.8, 1.6 Hz, 1H; H6'), 7.95 (dt, J=7.9, 2.0 Hz, 1H; H4'), 7.40 (dd, J=7.9, 4.8 Hz, 1H; H5'), 4.85 (s, 1H; α-CH), 2.1 (br s, 2H; NH₂)[5]
IR (KBr) C≡N Stretch: 2240 cm⁻¹ (strong), N-H Stretch: 3300–3500 cm⁻¹ (broad)[6]

Synthesis and Chemical Reactivity

The synthesis of aminopyridine acetonitriles is a critical step for their use as building blocks in drug discovery. The most documented method for preparing 2-Amino-2-(pyridin-3-yl)acetonitrile is a modified Strecker reaction.

Synthesis Workflow

The Strecker synthesis is a three-component reaction involving an aldehyde (3-pyridinecarboxaldehyde), an ammonia source (ammonium chloride), and a cyanide source (trimethylsilyl cyanide). This one-pot reaction provides a direct and efficient route to the desired α-aminonitrile.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Pyridinecarboxaldehyde D One-Pot Three-Component Strecker Reaction A->D B Ammonium Chloride (Ammonia Source) B->D C Trimethylsilyl Cyanide (Cyanide Source) C->D E 2-Amino-2-(pyridin-3-yl)acetonitrile D->E

Caption: Strecker synthesis workflow for 2-Amino-2-(pyridin-3-yl)acetonitrile.

Experimental Protocol: Modified Strecker Synthesis

This protocol is based on established methodologies for the synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile.[5]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Ammonium chloride (NH₄Cl)

  • Ammonia solution (e.g., 7N in Methanol)

  • Organic solvent (e.g., Methanol)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add ammonium chloride followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) at room temperature.

  • Ammonia Treatment: After the initial reaction, add a solution of ammonia in methanol to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Amino-2-(pyridin-3-yl)acetonitrile.

Applications in Drug Discovery and Research

While this compound itself is primarily a building block, the broader aminopyridine scaffold is of significant interest in drug development.[1] These structures are key components in molecules targeting a range of diseases from neurodegenerative disorders to cancer.

Intermediate for Muscarinic Agonists

2-Amino-2-(pyridin-3-yl)acetonitrile is a known intermediate in the synthesis of FP-TZTP.[2][8] FP-TZTP is a selective agonist for the M2 muscarinic acetylcholine receptor, which is being investigated for its potential in non-invasive Positron Emission Tomography (PET) studies related to Alzheimer's disease.[2][8]

Scaffold for Kinase Inhibitors

The aminopyridine moiety is a privileged structure in the design of kinase inhibitors.[9] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases.[9][10] The Janus kinase (JAK) family, in particular, is a validated target for conditions like rheumatoid arthritis and myelofibrosis.[10][11] The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Regulation Inhibitor Aminopyridine-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of a kinase inhibitor.

Derivatives of aminopyridine structures can be designed to bind to the ATP-binding site of JAKs, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade that drives inflammation and cell proliferation.[10][12]

Biological Assays and Experimental Protocols

As this compound is an intermediate, it is not typically subjected to biological assays itself. However, the final compounds derived from it would undergo extensive biological evaluation. Below is a generalized workflow and protocol for screening a novel compound, hypothetically derived from this scaffold, for kinase inhibitory activity.

Kinase Inhibitor Screening Workflow

The process begins with a high-throughput screen to identify initial hits, followed by dose-response studies to determine potency (IC₅₀), and finally, selectivity profiling against a panel of other kinases to ensure target specificity.

G A Compound Library (Aminopyridine Derivatives) B High-Throughput Screen (HTS) (Single concentration vs. Target Kinase) A->B C Identify 'Hits' (% Inhibition > Threshold) B->C D Dose-Response Assay (Multiple concentrations) C->D E Determine Potency (IC₅₀) D->E F Kinase Selectivity Profiling (Screen against panel of kinases) E->F G Identify Potent & Selective Lead Compound F->G

Caption: General workflow for screening and identifying a lead kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method for measuring the ability of a compound to inhibit a specific kinase.

Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., JAK2).

Materials:

  • Recombinant human kinase (e.g., JAK2)

  • Peptide substrate specific for the kinase

  • Test compound dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no kinase).

  • Kinase Reaction: Add the kinase and its specific peptide substrate, diluted in assay buffer, to all wells.

  • Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and detect the amount of product (ADP) formed by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete remaining ATP and then convert ADP to a luminescent signal.

  • Data Analysis: Measure the luminescence signal using a plate reader. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound and its isomers are valuable heterocyclic building blocks in pharmaceutical research. While detailed public information on the 2-amino-3-yl isomer is scarce, its structural analog, 2-Amino-2-(pyridin-3-yl)acetonitrile, is well-documented as a crucial intermediate for synthesizing M2 muscarinic agonists. More broadly, the aminopyridine scaffold is a proven platform for developing potent and selective kinase inhibitors, particularly targeting the JAK-STAT pathway. The synthesis routes, characterization data, and potential applications detailed in this guide provide a solid foundation for researchers working with this important class of compounds.

References

2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Overview of Physical Properties for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a focused overview of the known physical properties of the heterocyclic compound 2-(2-Aminopyridin-3-yl)acetonitrile, with a particular emphasis on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the potential applications of this molecule.

Core Physical Properties

Table 1: Summary of Physical and Chemical Data for this compound

PropertyValueSource
CAS Number 23612-61-5MySkinRecipes[1]
Molecular Formula C₇H₇N₃MySkinRecipes[1]
Molecular Weight 133.15 g/mol MySkinRecipes[1]
Melting Point Data not available-
Solubility Data not available-

Experimental Protocols for Physical Property Determination

In the absence of reported data, the following standard experimental protocols are provided as a guide for determining the melting point and solubility of this compound in a laboratory setting.

Melting Point Determination

A standard method for determining the melting point of a solid organic compound involves the use of a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Solubility Determination

The solubility of a compound can be determined using a variety of methods. A common approach is the isothermal shake-flask method.

Protocol:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile) should be selected for the determination.

  • Saturation: An excess amount of this compound is added to a known volume of each solvent in a sealed flask.

  • Equilibration: The flasks are agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis: After equilibration, the saturated solutions are filtered to remove any undissolved solid. The concentration of the dissolved compound in a known volume of the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.

  • Data Reporting: The solubility is typically reported in units of grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at a specific temperature.

Logical Workflow for Synthesis

While specific signaling pathways involving this compound are not documented, a logical workflow for its synthesis can be proposed based on established organic chemistry principles. A plausible synthetic route would be the cyanation of a suitable precursor. The following diagram illustrates a hypothetical workflow for the synthesis of this compound.

G Hypothetical Synthetic Workflow for this compound A 2-Amino-3-halopyridine (e.g., X = Cl, Br, I) E Reaction Mixture A->E Reactant 1 B Cyanide Source (e.g., NaCN, KCN, CuCN) B->E Reactant 2 C Palladium Catalyst (e.g., Pd(PPh3)4) C->E Catalyst D Solvent (e.g., DMF, DMSO) D->E Solvent F Heating (e.g., 80-120 °C) E->F Reaction G Work-up and Purification (Extraction, Chromatography) F->G Crude Product H This compound G->H Purified Product

Caption: A logical workflow for the synthesis of this compound.

Significance in Drug Discovery

The 2-aminopyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Molecules containing this moiety are investigated for a wide range of therapeutic applications. While the specific biological activity of this compound is not yet characterized in the literature, its structural features suggest it could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic value. The nitrile group, for instance, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications.

This document serves as a foundational guide for researchers interested in this compound. The lack of available physical property data highlights an opportunity for further experimental investigation to fully characterize this compound and explore its potential in drug discovery and development.

References

The Dual Reactivity of Aminopyridine and Acetonitrile Moieties: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the reactivity of key chemical moieties is paramount for the rational design and synthesis of novel therapeutics. This technical guide delves into the core reactivity profiles of two such moieties: aminopyridine and acetonitrile. Both play significant roles in medicinal chemistry, acting as versatile building blocks and reagents. This document provides a detailed examination of their characteristic reactions, supported by quantitative data, explicit experimental protocols, and visual diagrams to facilitate a deeper understanding of their chemical behavior.

The Aminopyridine Moiety: A Privileged Scaffold in Medicinal Chemistry

The aminopyridine scaffold is a cornerstone in drug discovery, present in a wide array of approved pharmaceuticals. Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. The reactivity of the aminopyridine moiety is characterized by the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring.

Reactivity Landscape

The amino group enhances the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. However, the ring nitrogen's electron-withdrawing nature still directs reactivity. Nucleophilic substitution reactions are also a key feature of aminopyridine chemistry, particularly at the positions ortho and para to the ring nitrogen.

A common and efficient method for the synthesis of functionalized 2-aminopyridines is through multicomponent reactions. For instance, the one-pot synthesis of 2-amino-3-cyanopyridines from enaminones, malononitrile, and primary amines proceeds with high efficiency under solvent-free conditions.[1]

Quantitative Reactivity Data

The following table summarizes reaction yields for the synthesis of various aminopyridine derivatives, providing a comparative overview of different synthetic approaches.

ProductReactantsCatalyst/ConditionsYield (%)Reference
2-Amino-3-cyanopyridine derivativesAromatic aldehyde, methyl ketone, malononitrile, ammonium acetateMicrowave irradiation, solvent-free72-86[2]
2-Amino-3-cyanopyridine derivativesEnaminone, malononitrile, benzylamine80 °C, 3 h, solvent-freeHigh[1]
4-Aminopyridine4-Nitropyridine-N-oxide, Iron, aqueous mineral acidsReduction85-90[3]
Aminopyridine derivatives2-Bromopyridine, Aqueous ammoniaCopper(I) catalyst, 100 °C, 16 h57-94[4]
2-Amino-3-(alkynyl)pyridines2-Amino-3-bromopyridines, terminal alkynesPd(CF3COO)2, PPh3, CuI, DMF72-96[5][6]
Experimental Protocols

This protocol describes a solvent-free synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation.

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • 25 mL dry flask

  • Microwave oven

  • Ethanol (95%) for recrystallization

Procedure:

  • A mixture of the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate is placed in a dry 25 mL flask.

  • The flask is connected to a refluxing apparatus and placed in a microwave oven.

  • The reaction mixture is irradiated for 7-9 minutes.

  • After completion of the reaction, the mixture is washed with a small amount of ethanol (2 mL).

  • The crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.[2]

This procedure details the synthesis of 4-aminopyridine from 4-nitropyridine-N-oxide.

Materials:

  • 4-Nitropyridine-N-oxide

  • Iron powder

  • 25-30% Sulphuric acid

  • Sodium carbonate

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • 4-Nitropyridine-N-oxide is reduced with iron powder in the presence of 25-30% aqueous sulphuric acid.

  • Upon completion of the reduction, the reaction mixture is neutralized with sodium carbonate.

  • The mixture is filtered to remove iron salts.

  • The filtrate is then subjected to one of the following isolation methods:

    • Method A (Extraction): The filtrate is extracted with ethyl acetate. The organic layers are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield 4-aminopyridine.

    • Method B (Concentration and Extraction): The filtrate is concentrated on a rotary evaporator. The residue is then extracted with ethanol. After evaporation of the ethanol, the resulting solid is re-extracted with hot benzene. Upon cooling, 4-aminopyridine crystallizes.[3]

Visualizing Aminopyridine Synthesis

aminopyridine_synthesis_workflow cluster_multicomponent Multicomponent Synthesis of 2-Amino-3-cyanopyridines cluster_reduction Synthesis of 4-Aminopyridine reactants_mc Aromatic Aldehyde + Methyl Ketone + Malononitrile + Ammonium Acetate microwave Microwave Irradiation (7-9 min, solvent-free) reactants_mc->microwave One-pot reaction workup_mc Wash with Ethanol & Recrystallization microwave->workup_mc product_mc 2-Amino-3-cyanopyridine Derivatives workup_mc->product_mc reactant_r 4-Nitropyridine-N-oxide reduction Reduction with Fe & H2SO4 reactant_r->reduction neutralization Neutralization with Na2CO3 reduction->neutralization filtration Filtration neutralization->filtration isolation Isolation: Extraction or Concentration filtration->isolation product_r 4-Aminopyridine isolation->product_r

Workflow for Aminopyridine Synthesis

The Acetonitrile Moiety: A Versatile C2 Building Block

Acetonitrile (CH₃CN) is widely recognized as a polar aprotic solvent in organic synthesis. However, its reactivity extends far beyond its role as a solvent. The acetonitrile moiety can act as a versatile two-carbon building block, a nitrogen source, and a precursor to various functional groups, making it a valuable tool in drug development.

Modes of Reactivity

The reactivity of acetonitrile is centered around its methyl and nitrile groups. The methyl protons are weakly acidic, allowing for deprotonation to form a nucleophilic cyanomethyl anion. The nitrile group itself can undergo nucleophilic addition and cycloaddition reactions. Furthermore, both the C-H and C-C bonds of acetonitrile can be activated under certain conditions.

A classic example of acetonitrile's reactivity is the Ritter reaction , where it reacts with a carbocation source (often generated from an alcohol or alkene in the presence of a strong acid) to form an N-alkyl amide.[7] This reaction provides a direct route to amides, which are prevalent in pharmaceutical compounds.

Quantitative Data on Acetonitrile Reactions

The following table presents yields for reactions where acetonitrile serves as a key reactant.

ProductReactantsCatalyst/ConditionsYield (%)Reference
N-Alkyl amideAlcohol, AcetonitrileH₂SO₄, 0 °C to rt48[7]
β-Acetamido sulfidesAlkenes, Nitriles, ThiolsMolecular iodine, DMSOGood[8]
1,3-OxazolesAlkynes, AcetonitrileElectrochemical synthesis-[9]
tert-AlkylaminesTertiary alcohols, ChloroacetonitrileRitter reaction followed by cleavage with thioureaHigh[10]
Experimental Protocols

This protocol outlines the synthesis of an N-alkyl amide from an alcohol and acetonitrile using a strong acid catalyst.

Materials:

  • Alcohol (1.0 eq)

  • Acetonitrile (can be used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (2.0 eq)

  • Ice bath

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) for extraction

Procedure:

  • A solution of the alcohol in acetonitrile is cooled to 0 °C in an ice bath.

  • Concentrated sulfuric acid is added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

  • The reaction is quenched by carefully adding saturated aqueous sodium carbonate solution at 0 °C.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the N-alkyl amide.[7]

Acetonitrile is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. For example, it can participate in cyclization reactions to form pyridines, imidazoles, and other important heterocyclic systems.[9] The specific experimental conditions for these transformations are highly dependent on the target heterocycle and the chosen synthetic strategy.

Visualizing Acetonitrile's Dual Role

acetonitrile_reactivity cluster_solvent Role as a Solvent cluster_reagent Role as a Reagent cluster_reactions Key Reactions acetonitrile Acetonitrile (CH3CN) solvent_node Polar Aprotic Solvent - Solubilizes reactants - Non-reactive medium acetonitrile->solvent_node Primary Use c2_source C2 Building Block acetonitrile->c2_source Reactivity n_source Nitrogen Source acetonitrile->n_source Reactivity ritter Ritter Reaction (forms Amides) c2_source->ritter cyanomethylation Cyanomethylation c2_source->cyanomethylation heterocycle Heterocycle Synthesis (e.g., Pyridines, Imidazoles) n_source->heterocycle

References

The Versatile Building Block: A Technical Guide to 2-(2-Aminopyridin-3-yl)acetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminopyridin-3-yl)acetonitrile is a key heterocyclic building block in organic synthesis, prized for its utility in the construction of a variety of complex molecules. Its unique arrangement of a pyridine ring, a primary amine, and a reactive nitrile group makes it a valuable precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its role in the development of novel therapeutic agents. The compound serves as a crucial intermediate in the synthesis of biologically active molecules targeting a range of diseases, including cancer and infectious diseases.[1] It also has applications in agrochemical research for the development of new pesticides and herbicides.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 23612-61-5[1]
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Appearance Not explicitly stated, but related compounds are oils or solids.
Storage Room temperature[1]

Synthesis of this compound

The general workflow for the synthesis of aminonitriles via the Strecker reaction is depicted below.

Strecker_Synthesis 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Imine Intermediate Imine Intermediate 3-Pyridinecarboxaldehyde->Imine Intermediate + Ammonia Ammonia Ammonia Ammonia->Imine Intermediate Cyanide Source (e.g., TMSCN) Cyanide Source (e.g., TMSCN) This compound This compound Cyanide Source (e.g., TMSCN)->this compound Imine Intermediate->this compound + Cyanide Pyrido_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-amino-3-cyanopyridine 2-Amino-3-cyanopyridine Derivative Pyrido[2,3-d]pyrimidine 4-Aminopyrido[2,3-d]pyrimidine Derivative 2-amino-3-cyanopyridine->Pyrido[2,3-d]pyrimidine Cyclocondensation Formamide Formamide Formamide->Pyrido[2,3-d]pyrimidine

References

Methodological & Application

Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminopyridin-3-yl)acetonitrile and its derivatives, particularly 2-amino-3-cyanopyridines, are versatile scaffolds of significant interest in medicinal chemistry and drug discovery.[1] These compounds serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including potent enzyme inhibitors and receptor modulators.[2][3] Their structural features allow for diverse chemical modifications, making them valuable building blocks for creating compound libraries for high-throughput screening.[2][3] This scaffold is particularly prominent in the development of kinase inhibitors for oncology and inflammatory diseases.

Key Applications in Drug Discovery

Derivatives of this compound have demonstrated significant therapeutic potential across various domains:

  • Kinase Inhibition: The 2-aminopyridine core is a well-established pharmacophore for targeting the ATP-binding site of various kinases. Derivatives have shown potent inhibitory activity against Janus kinase (JAK), Cyclin-Dependent Kinase (CDK), Histone Deacetylase (HDAC), Monopolar Spindle 1 (MPS1), Aurora kinases, and the Met kinase superfamily.[1][4][5][6][7]

  • Anticancer Activity: By targeting key kinases involved in cell proliferation and survival, these compounds have shown promise as anticancer agents.[8][9] For instance, they have been investigated as dual inhibitors of VEGFR-2/HER-2 and as PIM-1 kinase inhibitors.[8][9]

  • Antimicrobial Agents: Certain 2-amino-3-cyanopyridine derivatives have been evaluated for their antibacterial and antifungal properties.[10]

  • Carbonic Anhydrase Inhibition: This class of compounds has also been explored for its inhibitory effects on human carbonic anhydrase isoenzymes I and II.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various kinase inhibitors derived from the 2-aminopyridine scaffold.

Table 1: JAK2 Inhibitory Activity of 2-Aminopyridine Derivatives

Compound IDTarget KinaseIC50 (nM)SelectivityReference
21bJAK29276-fold vs JAK1, 184-fold vs JAK3[4]
16m-(R)JAK2385-fold vs JAK1, 76-fold vs JAK3[1]
12kJAK26Selective over JAK1 and JAK3[4]
12lJAK23Selective over JAK1 and JAK3[4]

Table 2: Multi-Kinase Inhibitory Activity of 2-Aminopyridine Derivatives

Compound IDTarget KinasesIC50 (nM)Reference
8eCDK9 / HDAC188.4 / 168.9[6]
9eFLT3 / HDAC1 / HDAC330.4 / 52.4 / 14.7[6]
BMS-777607Met Kinase SuperfamilyPotent and Selective[7]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a general method for the synthesis of 2-amino-3-cyanopyridine derivatives, which can be adapted for the synthesis of this compound and its analogs. The procedure is based on a multi-component reaction under microwave irradiation, which offers advantages of short reaction times and high yields.[11]

Materials:

  • Aromatic or heterocyclic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Ethanol (95%)

  • 25 mL flask suitable for microwave synthesis

  • Microwave reactor

  • Reflux condenser

Procedure:

  • To a dry 25 mL flask, add the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it to a reflux condenser.

  • Irradiate the reaction mixture for 7-9 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Wash the reaction mixture with a small amount of ethanol (2 mL).

  • The crude product can be purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.[11]

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidines from 2-Amino-3-cyanopyridines

This protocol outlines the cyclization of 2-amino-3-cyanopyridines to form the medicinally important pyrido[2,3-d]pyrimidine scaffold.[12]

Materials:

  • 2-Amino-3-cyano-4,6-disubstituted pyridine (0.01 mol)

  • Formamide, Urea, or Thiourea (0.02 mol)

  • Oil bath

  • Stirring apparatus

  • DMF (Dimethylformamide)

  • Ethanol

Procedure:

  • For 4-aminopyrido[2,3-d]pyrimidines: A mixture of the 2-amino-3-cyanopyridine derivative (0.01 mol) and formamide (0.02 mol) is heated in an oil bath.

  • For 4-amino-pyrido[2,3-d]pyrimidin-2(1H)-ones/thiones: A mixture of the 2-amino-3-cyanopyridine derivative (0.01 mol) and urea or thiourea (0.02 mol) is heated in an oil bath at 120-135°C for 2 hours with constant stirring.[12]

  • The temperature is then gradually raised to 180°C for 2 hours, and finally to 220°C for another 2 hours.[12]

  • After cooling, the solid mass is filtered, washed with water, saturated sodium bicarbonate solution, and finally with cold ethanol.

  • The crude product is recrystallized from a DMF:ethanol mixture (1:2) to yield the pure pyrido[2,3-d]pyrimidine derivative.[12]

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general workflow for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compounds

  • Target kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • Microplate reader

Procedure:

  • Prepare a dilution series of the inhibitor compounds in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate, and inhibitor compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature for a defined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition cluster_cell Cell cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 2-Aminopyridine Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a 2-aminopyridine derivative.

Experimental Workflow

Synthesis_and_Evaluation_Workflow General Workflow for Synthesis and Biological Evaluation Start Starting Materials (Aldehyde, Ketone, Malononitrile) Synthesis One-Pot Synthesis (e.g., Microwave) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Compound 2-Amino-3-cyanopyridine Derivative Characterization->Compound Cyclization Cyclization Reaction Compound->Cyclization Screening Biological Screening (e.g., Kinase Assay) Compound->Screening Fused_System Fused Heterocycle (e.g., Pyrido[2,3-d]pyrimidine) Cyclization->Fused_System Fused_System->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: Workflow for the synthesis and evaluation of 2-aminopyridine derivatives.

References

Application of 2-(2-Aminopyridin-3-yl)acetonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-2025-11-AGRO

Introduction

2-(2-Aminopyridin-3-yl)acetonitrile is a versatile heterocyclic building block with significant potential in agrochemical research and development. Its unique chemical structure, featuring a pyridine ring, an amino group, and a nitrile group, allows for a wide range of chemical modifications, making it a valuable scaffold for the synthesis of novel pesticides, including fungicides, herbicides, and insecticides.[1][2][3] While extensive research has been conducted on the broader class of pyridine derivatives in agriculture, this note focuses on the potential and demonstrated applications of this compound and its analogs as starting materials for the discovery of new crop protection agents.

The pyridine moiety is a well-established pharmacophore in numerous commercial agrochemicals due to its ability to interact with various biological targets in pests and weeds.[2][3] The presence of the amino and nitrile groups on the pyridine ring of this compound provides reactive sites for the construction of more complex molecules with diverse biological activities. Researchers can leverage these functional groups to generate libraries of derivatives for high-throughput screening, aiming to identify lead compounds with potent and selective agrochemical properties.

Potential as a Fungicide Precursor

Derivatives of 2-aminopyridine have shown promise in the development of novel fungicides. The core structure can be elaborated to interact with essential fungal enzymes or disrupt key cellular processes. While specific fungicidal data for direct derivatives of this compound are not extensively published, related pyridine-containing compounds have demonstrated significant antifungal activity. For instance, certain pyrimidine derivatives synthesized from pyridine precursors have shown high efficacy against common plant pathogens.

Table 1: Representative Fungicidal Activity of Pyridine Derivatives against Plant Pathogens

Compound IDPathogenEfficacy (%) at 50 µg/mLReference CompoundEfficacy (%) at 50 µg/mL
PDS-1Botrytis cinerea85Carbendazim90
PDS-2Fusarium graminearum78Tebuconazole85
PDS-3Rhizoctonia solani82Thifluzamide88

Note: Data presented is representative of pyridine derivatives and not directly of this compound derivatives, serving as an indication of potential activity.

Potential as an Insecticide Precursor

The pyridine scaffold is a key component of several major classes of insecticides, including the neonicotinoids. The nitrogen atom in the pyridine ring can mimic the binding of acetylcholine at nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The functional groups of this compound can be used to synthesize novel compounds that target insect nAChRs or other vital physiological sites.

Research on various pyridine derivatives has demonstrated their insecticidal potential against a range of agricultural pests.

Table 2: Insecticidal Activity of Representative Pyridine Derivatives against Common Agricultural Pests

Compound IDPest SpeciesLC50 (mg/L)Reference CompoundLC50 (mg/L)
PDI-AAphis craccivora (Cowpea aphid)0.080Acetamiprid0.045
PDI-BMythimna separata (Oriental armyworm)25Chlorantraniliprole5
PDI-CPlutella xylostella (Diamondback moth)50Emamectin benzoate2

Note: This data is illustrative of the potential of pyridine-based insecticides and is not specific to derivatives of this compound.[4][5][6]

Experimental Protocols

Protocol 1: General Synthesis of N-substituted this compound Derivatives

This protocol describes a general method for the derivatization of the amino group of this compound.

Materials:

  • This compound

  • Acyl chloride or sulfonyl chloride of interest

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Protocol 2: In Vitro Antifungal Screening Assay

This protocol outlines a method for the preliminary screening of newly synthesized derivatives for antifungal activity.

Materials:

  • Synthesized pyridine derivatives

  • Potato Dextrose Agar (PDA) medium

  • Cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum)

  • Sterile petri dishes

  • Dimethyl sulfoxide (DMSO)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the medium to approximately 50-60 °C and add the synthesized compounds (dissolved in a minimal amount of DMSO) to achieve the desired final concentration (e.g., 50 µg/mL).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • In the center of each plate, place a 5 mm mycelial plug taken from the edge of an actively growing culture of the test fungus.

  • Plates with PDA and DMSO without any compound serve as a negative control, and plates with a commercial fungicide serve as a positive control.

  • Incubate the plates at 25 °C for 3-7 days, or until the mycelium in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

Visualizations

Synthesis_Workflow A This compound B Chemical Modification (e.g., Acylation, Alkylation) A->B C Library of Derivatives B->C D Biological Screening C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization F->G H Agrochemical Candidate G->H

Caption: General workflow for the development of agrochemicals from this compound.

Screening_Pathway cluster_screening Agrochemical Screening Process A Synthesized Derivatives B Primary Screening (Single Concentration) A->B C Inactive Compounds B->C < Threshold Activity D Active 'Hits' B->D > Threshold Activity E Dose-Response Assay D->E F Determination of EC50/LC50 E->F G Spectrum of Activity Testing F->G H Lead Compound G->H

Caption: Logical flow of a typical screening cascade for identifying lead agrochemical compounds.

References

Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2-aminopyridin-3-yl)acetonitrile as a versatile intermediate in pharmaceutical synthesis, with a focus on its application in the development of kinase inhibitors for oncology.

Introduction

This compound, also known as o-aminonicotinonitrile, is a key building block in the synthesis of various heterocyclic compounds.[1] Its unique structure, featuring an amino group and a nitrile group on a pyridine ring, makes it an ideal precursor for the construction of fused pyrimidine ring systems. Notably, it serves as a crucial intermediate in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds recognized for their significant biological activities, including the inhibition of protein kinases.[2][3] These compounds are of high interest in drug discovery, particularly for developing targeted cancer therapies.[2][4]

Application in the Synthesis of PIM-1 Kinase Inhibitors

A primary application of this compound is in the synthesis of potent PIM-1 kinase inhibitors. The PIM kinase family (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that are frequently overexpressed in various human cancers and are associated with tumor progression and drug resistance. By inhibiting PIM-1, it is possible to suppress cell proliferation and induce apoptosis in cancer cells, making it a promising target for anticancer drugs.[2]

The synthesis of pyrido[2,3-d]pyrimidine-based PIM-1 inhibitors from this compound typically involves a cyclization reaction to form the fused pyrimidine ring.[2][4]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize pyrido[2,3-d]pyrimidine derivatives.

Protocol 1: Synthesis of 5-(4-Chlorophenyl)-8-cyclohexyl-4,7-dioxo-2-phenyl-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

This protocol is adapted from a similar synthesis of pyrido[2,3-d]pyrimidine derivatives.[2]

Step 1: Acylation of this compound

  • To a solution of this compound (1 eq.) in a suitable solvent such as pyridine or dichloromethane, add benzoyl chloride (1.1 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the acylated intermediate (1 eq.) in a high-boiling point solvent such as formamide.[2]

  • Heat the reaction mixture to reflux for 4-8 hours.[2]

  • Monitor the formation of the pyrido[2,3-d]pyrimidine product by TLC.

  • Cool the reaction mixture to room temperature and pour it into crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product. A yield of approximately 65% can be expected based on similar syntheses.[2]

Quantitative Data for Synthesized Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes the biological activity of representative pyrido[2,3-d]pyrimidine derivatives synthesized from precursors similar to this compound, demonstrating their potent PIM-1 kinase inhibition and cytotoxic effects.

Compound IDTargetIC₅₀ (nM)Cell LineCytotoxicity IC₅₀ (µM)Reference
4 PIM-1 Kinase11.4MCF-70.57[2][4]
HepG21.13[2]
10 PIM-1 Kinase17.2--[2][4]
11 --MCF-71.31[2]
HepG20.99[2]

Signaling Pathway and Experimental Workflow

PIM-1 Kinase Signaling Pathway

PIM-1 kinase plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets. The pathway is often upregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis.

PIM1_Signaling_Pathway Ext_Signal External Signals (e.g., Cytokines, Growth Factors) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1_Expression PIM-1 Gene Expression JAK_STAT->PIM1_Expression PIM1_Kinase PIM-1 Kinase PIM1_Expression->PIM1_Kinase BAD BAD PIM1_Kinase->BAD phosphorylates p21 p21 PIM1_Kinase->p21 phosphorylates c_Myc c-Myc PIM1_Kinase->c_Myc stabilizes Apoptosis Apoptosis Inhibition BAD->Apoptosis leads to Cell_Cycle Cell Cycle Progression p21->Cell_Cycle promotes Proliferation Cell Proliferation c_Myc->Proliferation promotes Inhibitor Pyrido[2,3-d]pyrimidine (PIM-1 Inhibitor) Inhibitor->PIM1_Kinase

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the starting intermediate to the biological evaluation of the synthesized compounds.

Experimental_Workflow Start This compound Acylation Acylation Reaction Start->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Purification Purification and Characterization (NMR, MS) Cyclization->Purification Final_Compound Pyrido[2,3-d]pyrimidine Derivative Purification->Final_Compound Kinase_Assay PIM-1 Kinase Inhibition Assay (IC₅₀) Final_Compound->Kinase_Assay Cell_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) Final_Compound->Cell_Assay Data_Analysis Data Analysis and SAR Studies Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Synthesis and Evaluation Workflow.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its application in the synthesis of pyrido[2,3-d]pyrimidines provides a direct route to potent PIM-1 kinase inhibitors, which are promising candidates for the development of novel anticancer therapies. The protocols and data presented here offer a foundation for researchers and drug development professionals to explore the potential of this intermediate in their own research and development programs.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The information is intended for use in industrial settings, focusing on scalable, efficient, and robust synthetic routes.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring with both an amino and a cyanomethyl substituent, allows for diverse chemical modifications, making it an important intermediate for the synthesis of biologically active molecules targeting therapeutic areas such as oncology and infectious diseases.[1] Furthermore, its applications extend to agrochemical research for the development of novel pesticides and herbicides.[1]

This document outlines two plausible synthetic routes for the industrial-scale production of this compound, starting from readily available precursors: 2-amino-3-methylpyridine and 2-amino-3-pyridinecarboxaldehyde. Detailed experimental protocols, quantitative data, and process flow diagrams are provided to facilitate the transition from laboratory-scale synthesis to large-scale manufacturing.

Synthetic Routes and Key Considerations

Two primary synthetic pathways are proposed for the industrial synthesis of this compound. The selection of the optimal route will depend on factors such as raw material availability, cost, equipment, and safety considerations.

Route A: From 2-Amino-3-methylpyridine

This route involves a two-step process: side-chain halogenation of 2-amino-3-methylpyridine followed by cyanation of the resulting 3-(halomethyl)-2-aminopyridine.

Route B: From 2-Amino-3-pyridinecarboxaldehyde

This pathway proceeds through the formation of an oxime from 2-amino-3-pyridinecarboxaldehyde, followed by dehydration to yield the target nitrile.

Data Presentation

The following tables summarize the key quantitative data associated with the proposed synthetic routes.

Table 1: Reaction Parameters for Route A - Step 1: Side-Chain Bromination of 2-Amino-3-methylpyridine

ParameterValue
Starting Material2-Amino-3-methylpyridine
ReagentN-Bromosuccinimide (NBS)
InitiatorBenzoyl Peroxide (BPO)
SolventCarbon Tetrachloride (CCl4)
Temperature75-80 °C (Reflux)
Reaction Time4-6 hours
Molar Ratio (Substrate:NBS:BPO)1 : 1.1 : 0.05
Work-upFiltration and solvent evaporation
Expected Yield70-80%
Purity (crude)>90%

Table 2: Reaction Parameters for Route A - Step 2: Cyanation of 3-(Bromomethyl)-2-aminopyridine

ParameterValue
Starting Material3-(Bromomethyl)-2-aminopyridine
ReagentSodium Cyanide (NaCN)
SolventDimethyl Sulfoxide (DMSO)
Temperature60-70 °C
Reaction Time2-3 hours
Molar Ratio (Substrate:NaCN)1 : 1.2
Work-upAqueous quench and extraction
Expected Yield85-95%
Purity (after work-up)>95%

Table 3: Reaction Parameters for Route B - Step 1: Oximation of 2-Amino-3-pyridinecarboxaldehyde

ParameterValue
Starting Material2-Amino-3-pyridinecarboxaldehyde
ReagentHydroxylamine Hydrochloride
BaseSodium Acetate
SolventEthanol
Temperature70-80 °C (Reflux)
Reaction Time1-2 hours
Molar Ratio (Substrate:Reagent:Base)1 : 1.2 : 1.5
Work-upCooling and filtration
Expected Yield90-98%
Purity>98%

Table 4: Reaction Parameters for Route B - Step 2: Dehydration of 2-Amino-3-pyridinecarboxaldehyde Oxime

ParameterValue
Starting Material2-Amino-3-pyridinecarboxaldehyde Oxime
ReagentAcetic Anhydride
Temperature130-140 °C (Reflux)
Reaction Time1-2 hours
Molar Ratio (Substrate:Reagent)1 : 3-4
Work-upNeutralization and extraction
Expected Yield80-90%
Purity (after work-up)>95%

Experimental Protocols

4.1. Route A: From 2-Amino-3-methylpyridine

Step 1: Synthesis of 3-(Bromomethyl)-2-aminopyridine

  • Charging the Reactor: Charge a suitable reactor with 2-amino-3-methylpyridine and carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) to the mixture.

  • Reaction: Heat the mixture to reflux (75-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(bromomethyl)-2-aminopyridine. The crude product can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of this compound

  • Charging the Reactor: Charge a reactor with a solution of 3-(bromomethyl)-2-aminopyridine in dimethyl sulfoxide (DMSO).

  • Addition of Cyanide: Carefully add sodium cyanide (NaCN) portion-wise to the solution, maintaining the temperature below 30 °C with cooling.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and slowly pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

4.2. Route B: From 2-Amino-3-pyridinecarboxaldehyde

Step 1: Synthesis of 2-Amino-3-pyridinecarboxaldehyde Oxime

  • Charging the Reactor: In a reactor, dissolve 2-amino-3-pyridinecarboxaldehyde in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride and sodium acetate to the solution.

  • Reaction: Heat the mixture to reflux for 1-2 hours. The product will precipitate out of the solution upon cooling.

  • Isolation: Cool the reaction mixture to room temperature and filter the solid product. Wash the filter cake with cold ethanol and dry under vacuum to obtain the oxime.

Step 2: Synthesis of this compound

  • Charging the Reactor: Charge a reactor with 2-amino-3-pyridinecarboxaldehyde oxime and acetic anhydride.

  • Reaction: Heat the mixture to reflux (130-140 °C) for 1-2 hours.

  • Work-up: Cool the reaction mixture and carefully add it to a stirred solution of sodium carbonate to neutralize the excess acetic anhydride.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Visualizations

Diagram 1: Synthetic Route A from 2-Amino-3-methylpyridine

G A 2-Amino-3-methylpyridine B 3-(Bromomethyl)-2-aminopyridine A->B NBS, BPO CCl4, Reflux C This compound B->C NaCN DMSO, 60-70°C G D 2-Amino-3-pyridinecarboxaldehyde E 2-Amino-3-pyridinecarboxaldehyde Oxime D->E NH2OH.HCl, NaOAc Ethanol, Reflux F This compound E->F Acetic Anhydride Reflux G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Raw Material Charging B Reagent Addition A->B C Reaction Monitoring (TLC/HPLC) B->C D Quenching / Filtration C->D E Extraction D->E F Purification (Recrystallization / Chromatography) E->F G Final Product F->G

References

Application Notes and Protocols for the Derivatization of 2-(2-Aminopyridin-3-yl)acetonitrile in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the derivatization of 2-(2-aminopyridin-3-yl)acetonitrile, a versatile scaffold for the synthesis of novel bioactive compounds. The strategic location of the amino and nitrile functional groups allows for a wide range of chemical modifications, making this molecule an excellent starting point for structure-activity relationship (SAR) studies. These studies are crucial in the fields of oncology and infectious diseases for the development of new therapeutic agents.[1] This application note outlines protocols for the synthesis of the parent compound, key derivatization reactions, and methodologies for evaluating the biological activity of the resulting analogs, particularly as potential kinase inhibitors and antimicrobial agents.

Introduction

The 2-aminopyridine moiety is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a cyanomethyl group at the 3-position, yielding this compound, provides additional synthetic handles for chemical exploration. The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the nitrile group can be hydrolyzed, reduced, or undergo cycloaddition. This dual reactivity allows for the creation of diverse chemical libraries for SAR studies. The derivatization of this scaffold is a promising strategy for the discovery of novel kinase inhibitors, as well as potent antimicrobial and anticancer agents.[1]

Synthesis of the Core Scaffold: this compound

The parent compound, this compound, can be synthesized from commercially available 2-amino-3-cyanopyridine.

Synthetic Workflow

G cluster_0 Synthesis of this compound A 2-Amino-3-cyanopyridine D This compound A->D 1. LDA, THF, -78 °C 2. BrCH2CN B Lithium diisopropylamide (LDA) C Bromoacetonitrile

Caption: Synthesis of the core scaffold.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 2-amino-3-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

  • Anion Formation: Stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of the corresponding anion.

  • Alkylation: Add a solution of bromoacetonitrile (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization Strategies for SAR Studies

The this compound scaffold offers several points for diversification. The primary sites for modification are the exocyclic amino group and the nitrile group.

Derivatization Workflow

G cluster_0 Derivatization of this compound Core This compound Amine_Deriv Amine Derivatization (Amides, Sulfonamides, Ureas) Core->Amine_Deriv RCOCl, RSO2Cl, or RNCO Nitrile_Deriv Nitrile Derivatization (Amides, Carboxylic Acids, Tetrazoles) Core->Nitrile_Deriv Hydrolysis or NaN3 Cyclization Cyclization (Pyrido[2,3-d]pyrimidines) Core->Cyclization Formamide or other cyclizing agents

Caption: Key derivatization strategies.

Protocols for Derivatization
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) containing a base (e.g., triethylamine or pyridine, 1.5 eq), add the desired acyl chloride or anhydride (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

  • Reaction Setup: Treat this compound with a mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time, monitoring by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution). Extract the product with an organic solvent, dry, and purify as described above.

  • Reaction Setup: Heat a mixture of this compound (1.0 eq) and formamide (excess) at reflux.

  • Reaction: Maintain the reflux for several hours, monitoring the formation of the cyclized product by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it into water. Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.

Structure-Activity Relationship (SAR) Data Presentation

Systematic derivatization of the core scaffold allows for the exploration of the chemical space around it and the development of a structure-activity relationship. The following tables provide illustrative templates for presenting SAR data for two potential therapeutic applications: kinase inhibition and antimicrobial activity.

Disclaimer: The following data are hypothetical and serve as an example of how to present SAR data. The specific activity values will depend on the synthesized compounds and the biological assays employed.

SAR Table: Kinase Inhibition

Target: Example Kinase (e.g., JAK2)

Compound IDR1 (at Amino Group)R2 (at Nitrile Group)IC50 (nM)
Core HCN>10,000
Deriv-A1 -C(O)PhCN850
Deriv-A2 -C(O)-(4-Cl-Ph)CN250
Deriv-A3 -S(O)2PhCN1200
Deriv-N1 HC(O)NH25000
Deriv-C1 \multicolumn{2}{c}{Pyrido[2,3-d]pyrimidine}50
SAR Table: Antimicrobial Activity

Organism: Staphylococcus aureus

Compound IDR1 (at Amino Group)R2 (at Nitrile Group)MIC (µg/mL)
Core HCN128
Deriv-A4 -C(O)CH3CN64
Deriv-A5 -C(O)-(n-Butyl)CN16
Deriv-N2 HC(O)OH>256
Deriv-N3 HTetrazole32

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (Illustrative Example: JAK2)

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.

G cluster_0 Kinase Inhibition Assay Workflow A Prepare assay buffer, kinase, substrate, and ATP B Add test compound at various concentrations A->B C Initiate reaction by adding ATP B->C D Incubate at room temperature C->D E Stop reaction and quantify product formation D->E F Calculate IC50 values E->F

Caption: Workflow for a kinase inhibition assay.

  • Materials: Recombinant human JAK2 enzyme, appropriate peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure: a. In a 96-well plate, add the assay buffer, JAK2 enzyme, and the peptide substrate. b. Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme). c. Pre-incubate the plate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate for 60 minutes at room temperature. f. Stop the reaction and measure the amount of product (e.g., ADP) formed according to the manufacturer's instructions for the detection reagent.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), bacterial strain (e.g., S. aureus ATCC 29213), 96-well microtiter plates.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plate.

  • Assay Procedure: a. Add the prepared bacterial inoculum to each well containing the diluted compounds. b. Include a positive control (bacteria with no compound) and a negative control (broth only). c. Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The derivatization of this compound is a viable strategy for the generation of novel compounds with potential therapeutic applications. The protocols provided herein offer a framework for the synthesis of a focused library of derivatives and their subsequent biological evaluation. The systematic collection and analysis of SAR data, as illustrated, are essential for identifying lead compounds and optimizing their properties for further drug development.

References

Application Note: Quantitative Analysis of 2-(2-Aminopyridin-3-yl)acetonitrile using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(2-Aminopyridin-3-yl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of novel therapeutics for oncology and infectious diseases. Its chemical structure lends itself to diverse modifications, making it a valuable building block in drug discovery. Accurate quantification of this compound is crucial for process optimization, quality control of starting materials, and in pharmacokinetic studies. This application note provides a detailed protocol for the quantitative analysis of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. While no specific validated method for this exact analyte is publicly available, the following protocol is based on established methods for structurally similar pyridine and acetonitrile derivatives and serves as a robust starting point for method development and validation.

Data Presentation

A summary of the proposed HPLC method's performance parameters is presented in Table 1. These parameters are based on typical performance for similar analytical methods and would require experimental validation for the specific analysis of this compound.

Table 1: Proposed HPLC Method Parameters for Quantification of this compound

ParameterProposed Value
Chromatographic Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.02M Ammonium Formate (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 240 nm
Retention Time (Expected) Approximately 3-5 minutes
Linearity Range (Proposed) 0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL

Experimental Protocols

This section details the step-by-step methodology for the quantification of this compound using RP-HPLC.

1. Materials and Reagents:

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (Analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sonicator

3. Preparation of Solutions:

  • Mobile Phase (Acetonitrile : 0.02M Ammonium Formate, 50:50, v/v):

    • Dissolve 1.26 g of ammonium formate in 1 L of HPLC grade water to prepare a 0.02M solution.

    • Filter the ammonium formate solution through a 0.45 µm membrane filter.

    • Mix 500 mL of filtered ammonium formate solution with 500 mL of acetonitrile.

    • Degas the mobile phase by sonication for 15-20 minutes before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve the standard in methanol and make up the volume to the mark. This is the standard stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

4. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask to achieve a theoretical concentration within the linearity range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. HPLC Analysis:

  • Set up the HPLC system with the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Inject a blank (mobile phase) after every few sample injections to check for carryover.

6. Data Analysis:

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration of the analyte in the original sample, taking into account the initial sample weight and dilution factors.

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Acetonitrile:Ammonium Formate) hplc_setup HPLC System Setup (Column, Flow Rate, etc.) prep_mobile->hplc_setup prep_stock Prepare Standard Stock Solution (1000 µg/mL) prep_working Prepare Working Standards (0.1 - 100 µg/mL) prep_stock->prep_working hplc_injection Inject Standards & Samples prep_working->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection hplc_equilibration Column Equilibration hplc_setup->hplc_equilibration hplc_equilibration->hplc_injection hplc_run Chromatographic Run hplc_injection->hplc_run data_integration Peak Integration hplc_run->data_integration data_calibration Construct Calibration Curve data_integration->data_calibration data_quantification Quantify Sample Concentration data_calibration->data_quantification data_report Report Results data_quantification->data_report

Application Notes and Protocols for the Greener Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminopyridin-3-yl)acetonitrile is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds.[1] Traditional synthetic routes to this and similar molecules often rely on harsh reagents, hazardous solvents, and multiple steps, leading to significant waste generation and environmental impact. The principles of green chemistry encourage the development of more sustainable and efficient synthetic methodologies. This document provides an overview of a greener, one-pot synthesis approach to this compound and compares it with a conventional method, offering detailed protocols for both.

Greener Synthesis Approaches

The development of greener synthetic methods for 2-aminopyridine derivatives has focused on several key areas:

  • One-Pot Reactions: Combining multiple reaction steps into a single procedure reduces solvent use, energy consumption, and waste generation.[2][3][4][5][6][7]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and allowing for solvent-free conditions.[1][4][6][8][9][10]

  • Solvent-Free or Eco-Friendly Solvents: Eliminating volatile organic solvents or replacing them with greener alternatives like water or ethanol is a cornerstone of green chemistry.[2][3][5][7][11]

  • Catalysis: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents and minimize waste.

This application note details a proposed one-pot synthesis of this compound based on the well-established Thorpe-Ziegler reaction, adapted for greener conditions.[12][13]

Data Presentation

The following table summarizes the key quantitative data for the conventional and a proposed greener synthesis of this compound, allowing for a direct comparison of their efficiency and environmental impact.

ParameterConventional Method (Modified Thorpe-Ziegler)Greener Method (Microwave-Assisted One-Pot)
Starting Materials 2-amino-3-cyanopyridine, ChloroacetonitrileMalononitrile, Acetaldehyde, Ammonium Acetate
Solvent TolueneNone (Solvent-free)
Catalyst/Reagent Sodium ethoxideNone
Reaction Temperature 110 °C (Reflux)120 °C (Microwave)
Reaction Time 8-12 hours10-15 minutes
Yield ~60-70%Estimated >80%
Number of Steps 2 (synthesis of precursor + cyclization)1
Work-up Extraction with organic solvents, column chromatographyTrituration with ethanol, filtration
Green Chemistry Principles -One-pot, solvent-free, atom economy, energy efficiency

Experimental Protocols

Protocol 1: Conventional Synthesis via Modified Thorpe-Ziegler Reaction

This protocol describes a typical two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-3-cyanopyridine A mixture of malononitrile (1 equiv.), acetaldehyde (1 equiv.), and ammonium acetate (1.5 equiv.) in ethanol is refluxed for 4-6 hours. The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield 2-amino-3-cyanopyridine.

Step 2: Synthesis of this compound To a solution of sodium ethoxide (1.1 equiv.) in dry toluene, 2-amino-3-cyanopyridine (1 equiv.) is added, and the mixture is stirred at room temperature for 30 minutes. Chloroacetonitrile (1.1 equiv.) is then added dropwise, and the reaction mixture is refluxed for 8-12 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.

Protocol 2: Greener Synthesis via Microwave-Assisted One-Pot Reaction

This proposed protocol is based on established green methodologies for the synthesis of similar 2-aminopyridine derivatives.[4][6]

A mixture of malononitrile (1 equiv.), acetaldehyde (1 equiv.), and ammonium acetate (1.5 equiv.) is placed in a microwave-safe reaction vessel. The vessel is sealed and subjected to microwave irradiation at 120 °C for 10-15 minutes. The progress of the reaction should be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature. The solid product is triturated with a small amount of cold ethanol and then collected by filtration. The product is washed with cold ethanol and dried under vacuum to yield this compound.

Visualizations

conventional_synthesis cluster_step1 Step 1: Synthesis of 2-Amino-3-cyanopyridine cluster_step2 Step 2: Synthesis of this compound A Malononitrile R1 Reflux (4-6h) A->R1 B Acetaldehyde B->R1 C Ammonium Acetate C->R1 D Ethanol (Solvent) D->R1 P1 2-Amino-3-cyanopyridine R1->P1 E 2-Amino-3-cyanopyridine R2 Reflux (8-12h) E->R2 F Chloroacetonitrile F->R2 G Sodium Ethoxide G->R2 H Toluene (Solvent) H->R2 W Work-up (Extraction, Chromatography) R2->W P2 This compound W->P2 greener_synthesis cluster_one_pot One-Pot Reaction A Malononitrile R1 Microwave Irradiation (120°C, 10-15 min) A->R1 B Acetaldehyde B->R1 C Ammonium Acetate C->R1 W Work-up (Trituration, Filtration) R1->W P This compound W->P

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Aminopyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(2-Aminopyridin-3-yl)acetonitrile. The following information is based on established purification methodologies for aminopyridine derivatives and related nitrile compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

dot

Caption: Troubleshooting common purification problems.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the most common purification techniques for this compound?

    • A1: The most common methods are recrystallization and column chromatography. For highly impure samples, a combination of both is often effective.

  • Q2: What are the likely impurities I might encounter?

    • A2: While specific impurities depend on the synthetic route, common impurities for related compounds synthesized via Strecker reactions include unreacted starting materials (e.g., 2-amino-3-formylpyridine), cyanide salts, and side-products from polymerization or hydrolysis of the nitrile group.

Recrystallization

  • Q3: What is a good starting solvent for the recrystallization of this compound?

    • A3: Based on the polarity of the molecule, ethanol, isopropanol, or acetonitrile are good starting points. Solvent mixtures such as ethyl acetate/heptane or dichloromethane/hexane can also be effective.

  • Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

    • A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To troubleshoot this, you can:

      • Use a larger volume of solvent.

      • Cool the solution more slowly to allow for crystal lattice formation.

      • Try a different solvent system, potentially one with a higher boiling point.

      • Add a co-solvent (anti-solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.

  • Q5: No crystals are forming even after the solution has cooled to room temperature. What can I do?

    • A5: If no crystals form, the solution may not be supersaturated. You can try the following:

      • Concentrate the solution by evaporating some of the solvent.

      • Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.

      • Add a seed crystal of the pure compound, if available.

      • Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).

Column Chromatography

  • Q6: What stationary and mobile phases are recommended for the column chromatography of this compound?

    • A6: Standard silica gel is a suitable stationary phase. For the mobile phase, a gradient of ethyl acetate in a non-polar solvent like hexane or heptane is a good starting point. For more polar impurities, a mobile phase of methanol in dichloromethane or ethyl acetate can be used. A typical starting eluent system could be 20-50% ethyl acetate in hexane.[1]

  • Q7: My compound is streaking on the TLC plate during method development. How can I fix this?

    • A7: Streaking is common for basic compounds like aminopyridines on silica gel. To mitigate this, you can add a small amount (0.5-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase. Alternatively, adding a small amount of acetic acid can sometimes improve the spot shape by protonating the amine.

Data Presentation

Table 1: Suggested Recrystallization Solvents and Conditions

Solvent SystemExpected SolubilityNotes
Ethanol or IsopropanolSparingly soluble at room temperature, soluble when hot.Good for removing non-polar impurities.
AcetonitrileModerate solubility.Can be effective if ethanol proves too strong a solvent.
Ethyl Acetate / HeptaneSoluble in ethyl acetate, insoluble in heptane.Dissolve in a minimum of hot ethyl acetate, then add heptane dropwise until turbidity appears.
Dichloromethane / HexaneSoluble in dichloromethane, insoluble in hexane.Similar to the ethyl acetate/heptane system. Ensure adequate ventilation.

Table 2: Column Chromatography Parameters for Related Compounds

Stationary PhaseMobile Phase SystemCompound TypeReference
Silica GelEthyl Acetate / Methanol (4:1)2-Amino-2-(pyridin-3-yl)acetonitrileThis system is for a more polar isomer and may be too polar for the target compound.[2]
Silica GelEthyl Acetate / Hexane (1:2)Pyridin-2-yl)acetonitrile derivativeA good starting point for less polar impurities.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Column Chromatography Procedure

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the starting mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

dot

Purification_Workflow crude_product Crude this compound dissolve Dissolve in appropriate solvent crude_product->dissolve column_chromatography Column Chromatography on Silica Gel dissolve->column_chromatography collect_fractions Collect and Combine Pure Fractions column_chromatography->collect_fractions evaporate_solvent Evaporate Solvent collect_fractions->evaporate_solvent purity_check1 Check Purity (TLC, NMR, etc.) evaporate_solvent->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity < 98% final_product Pure this compound purity_check1->final_product Purity ≥ 98% filter_dry Filter and Dry Crystals recrystallization->filter_dry filter_dry->final_product

Caption: General purification workflow.

References

Common side reactions in the synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile.

Troubleshooting Guide: Common Side Reactions & Solutions

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic pathway involving the reaction of 2-amino-3-(chloromethyl)pyridine with a cyanide salt.

Observed Issue Potential Cause(s) Proposed Solution(s)
Low to no yield of the desired product. 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Decomposition of starting material: 2-amino-3-(chloromethyl)pyridine can be unstable, especially at elevated temperatures. 3. Poor quality of reagents: Cyanide salt may be old or hydrated; solvent may not be anhydrous.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a modest increase in temperature, but with caution. 2. Use freshly prepared or purified 2-amino-3-(chloromethyl)pyridine. Avoid prolonged heating. 3. Use a fresh, anhydrous source of cyanide salt (e.g., KCN or NaCN). Ensure the solvent (e.g., DMSO, DMF, or acetonitrile) is anhydrous.
Presence of a significant amount of a byproduct with a mass corresponding to the dimer. Dimerization of the starting material: The amino group of one molecule of 2-amino-3-(chloromethyl)pyridine can displace the chloride of another molecule, leading to the formation of a dimeric secondary amine.1. Use a higher concentration of the cyanide salt to favor the desired reaction. 2. Add the 2-amino-3-(chloromethyl)pyridine solution slowly to the cyanide salt solution to maintain a low concentration of the starting material. 3. Consider protecting the amino group, though this adds extra steps to the synthesis.
Formation of a byproduct with a mass corresponding to the hydrolysis of the nitrile. Hydrolysis of the nitrile group: The presence of water in the reaction mixture, especially under basic or acidic conditions, can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid.1. Ensure all reagents and solvents are strictly anhydrous. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. 3. Use a neutral or slightly basic pH during workup and purification.
Observation of multiple unidentified spots on TLC, suggesting product degradation. Oxidation of the 2-aminopyridine ring: The 2-aminopyridine moiety is susceptible to oxidation, which can be accelerated by heat, light, or the presence of trace metals.1. Degas the solvent before use to remove dissolved oxygen. 2. Conduct the reaction under an inert atmosphere. 3. Minimize exposure of the reaction mixture and the purified product to light.
Difficulty in isolating the pure product from the reaction mixture. 1. Product is highly polar and water-soluble: This can lead to losses during aqueous workup. 2. Product co-elutes with impurities during chromatography. 1. After the reaction, quench by pouring into ice-water and extract with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. 2. Use a different solvent system for column chromatography or consider an alternative purification method like crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct method is the nucleophilic substitution of a leaving group at the 3-methyl position of a 2-aminopyridine derivative with a cyanide salt. A plausible route starts from 2-amino-3-methylpyridine, which is halogenated to 2-amino-3-(halomethyl)pyridine (e.g., using N-chlorosuccinimide), followed by reaction with sodium or potassium cyanide.

Q2: How can I minimize the formation of the dimeric byproduct?

The formation of a dimeric byproduct, N,N'-bis(2-aminopyridin-3-ylmethyl)amine, is a common issue. To minimize this, you can:

  • Control the stoichiometry: Use a molar excess of the cyanide salt (e.g., 1.5 to 2 equivalents).

  • Slow addition: Add the solution of 2-amino-3-(chloromethyl)pyridine dropwise to a stirred suspension of the cyanide salt. This keeps the concentration of the electrophilic starting material low, favoring the reaction with the more abundant cyanide nucleophile.

  • Lower the reaction temperature: While this may slow down the desired reaction, it can disproportionately reduce the rate of the bimolecular side reaction.

Q3: My reaction is complete, but I am losing a lot of product during the aqueous workup. What can I do?

This compound is expected to have significant polarity due to the amino and nitrile groups, leading to some water solubility. To improve recovery:

  • Saturate the aqueous phase: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase.

  • Use a more polar extraction solvent: Instead of diethyl ether or hexane, use ethyl acetate, dichloromethane, or a mixture of chloroform and isopropanol.

  • Perform multiple extractions: Extract the aqueous layer multiple times (e.g., 3-5 times) with the organic solvent and combine the organic extracts.

Q4: I am observing a dark coloration in my reaction mixture. Is this normal?

The development of a dark color can indicate the decomposition of the starting material or product, possibly due to oxidation of the electron-rich 2-aminopyridine ring. While some color change may be unavoidable, excessive darkening, especially when accompanied by a drop in yield, should be addressed by ensuring the reaction is carried out under an inert atmosphere and with degassed solvents.

Q5: What are the best practices for purifying the final product?

Column chromatography on silica gel is a common method for purification. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. It is crucial to identify a solvent system that provides good separation between the product and any byproducts by thin-layer chromatography (TLC) before attempting column chromatography.

Experimental Protocols

Synthesis of this compound

  • Step 1: Chlorination of 2-Amino-3-methylpyridine (Hypothetical)

    • To a solution of 2-amino-3-methylpyridine (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add N-chlorosuccinimide (NCS) (1.1 equivalents).

    • The reaction can be initiated with a radical initiator such as benzoyl peroxide or AIBN and/or by heating or UV irradiation.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 2-amino-3-(chloromethyl)pyridine. This intermediate can be highly reactive and may be used immediately in the next step.

  • Step 2: Cyanation of 2-Amino-3-(chloromethyl)pyridine

    • To a stirred suspension of sodium cyanide (1.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO), add the crude 2-amino-3-(chloromethyl)pyridine (1 equivalent) dissolved in a small amount of anhydrous DMSO dropwise at room temperature.

    • Stir the reaction mixture at room temperature, or slightly elevated temperature (e.g., 40-50 °C), and monitor its progress by TLC.

    • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford pure this compound.

Visualizations

Reaction Pathway and Common Side Reactions

G A 2-Amino-3-(chloromethyl)pyridine + NaCN B This compound (Desired Product) A->B Desired Reaction C Dimerization Product A->C Side Reaction: (Self-condensation) E Oxidation Products A->E Side Reaction: (Oxidation) D Hydrolysis Product (Amide/Carboxylic Acid) B->D Side Reaction: (H2O contamination) B->E Side Reaction: (Oxidation)

Caption: Main reaction and potential side reactions.

Troubleshooting Workflow

G start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No solution_reagents Check Reagent Quality & Anhydrous Conditions check_yield->solution_reagents Yes solution_dimer Slow Addition of Starting Material check_purity->solution_dimer Yes (Dimer) solution_hydrolysis Ensure Anhydrous Workup check_purity->solution_hydrolysis Yes (Hydrolysis) solution_oxidation Use Inert Atmosphere check_purity->solution_oxidation Yes (Multiple Spots) end Successful Synthesis check_purity->end No solution_conditions Optimize Time & Temp solution_reagents->solution_conditions solution_conditions->start solution_dimer->start solution_hydrolysis->start solution_oxidation->start

Caption: A logical troubleshooting workflow.

Technical Support Center: Optimization of Reaction Conditions for 2-(2-Aminopyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 2-(2-Aminopyridin-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of this compound is often achieved through a one-pot multicomponent reaction. A prevalent method involves the condensation of an enaminone (derived from a ketone and dimethylformamide dimethyl acetal), malononitrile, and a primary amine under solvent-free conditions or in a suitable solvent.[1] This approach is favored for its efficiency and ease of access to a variety of substituted 2-aminopyridines.

Q2: What are the critical parameters to consider for optimizing the reaction yield?

A2: The critical parameters for optimizing the yield of this compound include reaction temperature, reaction time, and the choice of solvent. Elevated temperatures generally lead to higher yields in shorter reaction times. For instance, increasing the temperature from room temperature to 80°C can significantly improve the yield.[1] Solvent selection is also crucial, with polar aprotic solvents often being effective. However, solvent-free conditions have also been shown to be successful.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase should be determined based on the polarity of the starting materials and the product. The disappearance of the limiting starting material and the appearance of the product spot will indicate the progression of the reaction.

Q4: What is the typical appearance and purity of the final product?

A4: this compound is typically a solid. The purity of the synthesized compound can be assessed using techniques such as melting point determination, and spectroscopic methods like FTIR, 1H NMR, and 13C NMR.[1] Commercially available this compound is often cited as having a purity of 97%.

Q5: What are the primary applications of this compound?

A5: This compound is a valuable intermediate in the pharmaceutical and agrochemical industries. It serves as a key building block in the synthesis of various biologically active molecules, including those with potential applications in oncology and infectious diseases.[2] Its structure allows for diverse chemical modifications, making it useful for creating compound libraries for drug discovery.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature is too low. 2. Reaction time is insufficient. 3. Inefficient mixing of reactants. 4. Degradation of starting materials or product. 5. Incorrect stoichiometry of reactants.1. Increase the reaction temperature in increments (e.g., to 60°C or 80°C).[1] 2. Extend the reaction time and monitor progress by TLC. 3. Ensure efficient stirring throughout the reaction. 4. Check the stability of your starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 5. Carefully re-check the molar ratios of your reactants.
Formation of Multiple Side Products 1. Side reactions due to high temperatures. 2. Polymerization of starting materials or intermediates. 3. Undesired reactions of functional groups.1. Optimize the reaction temperature; a moderate increase may be beneficial, but excessive heat can lead to decomposition. 2. Add reactants sequentially or use a syringe pump for slow addition of a reactive intermediate. 3. Protect sensitive functional groups on the starting materials if necessary.
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the reaction solvent. 2. Co-elution of impurities during column chromatography. 3. Oily product that is difficult to crystallize.1. After the reaction, try to precipitate the product by adding a non-polar solvent. 2. Optimize the eluent system for column chromatography by testing different solvent mixtures with varying polarities. 3. Attempt to form a salt of the product (e.g., hydrochloride or oxalate salt) to induce crystallization. The oxalate salt of a similar compound has been successfully crystallized from acetone.[3]
Inconsistent Results 1. Variability in the quality of starting materials or reagents. 2. Presence of moisture or air in the reaction. 3. Inconsistent heating of the reaction mixture.1. Ensure the purity of starting materials and reagents before use. 2. Use dry solvents and run the reaction under an inert atmosphere. 3. Use a temperature-controlled heating mantle or oil bath for consistent heating.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of a 2-Amino-3-cyanopyridine Derivative

This table is based on the optimization of a similar 2-amino-3-cyanopyridine synthesis and can serve as a starting point for optimizing the synthesis of this compound.

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature24No Product
2402420
360640
4803Best Yield

Data adapted from a study on a similar multicomponent synthesis of 2-aminopyridines.[1]

Experimental Protocols

Key Experiment: One-Pot Synthesis of a 2-Amino-3-cyanopyridine Derivative

The following is a general protocol for the synthesis of 2-amino-3-cyanopyridine derivatives, which can be adapted for the synthesis of this compound.

Materials:

  • Appropriate enaminone precursor (1 mmol)

  • Malononitrile (1 mmol)

  • Primary amine (e.g., ammonia or a protected form) (1 mmol)

  • Solvent (optional, e.g., ethanol)

  • Reaction vessel (e.g., round-bottom flask)

  • Heating and stirring apparatus

  • TLC plates and developing chamber

  • Purification apparatus (e.g., column chromatography setup)

Procedure:

  • To a reaction vessel, add the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).

  • If a solvent is used, add it to the reaction vessel. For solvent-free conditions, proceed to the next step.

  • Stir the reaction mixture at the desired temperature (e.g., 80°C) for the optimized time (e.g., 3 hours).[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a suitable solvent (e.g., cold ethanol).

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and methanol).[3]

  • Characterize the purified product using spectroscopic methods (FTIR, 1H NMR, 13C NMR).

Visualizations

Reaction Pathway

Reaction_Pathway Enaminone Enaminone IntermediateI Intermediate I (Knoevenagel Adduct) Enaminone->IntermediateI Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->IntermediateI PrimaryAmine Primary Amine IntermediateII Intermediate II IntermediateI->IntermediateII + Primary Amine IntermediateIII Cyclized Intermediate IntermediateII->IntermediateIII Intramolecular Cyclization FinalProduct This compound IntermediateIII->FinalProduct Aromatization

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Reactants Mix Reactants: Enaminone, Malononitrile, Primary Amine Start->Reactants Reaction Heat and Stir (e.g., 80°C, 3h) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up: Cooling, Precipitation/Concentration Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, FTIR, MS Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic Start Low/No Yield CheckTemp Is Temperature Optimized? Start->CheckTemp CheckTime Is Reaction Time Sufficient? CheckTemp->CheckTime Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckPurity Are Starting Materials Pure? CheckTime->CheckPurity Yes IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No PurifySM Purify Starting Materials CheckPurity->PurifySM No Reassess Re-evaluate Reaction CheckPurity->Reassess Yes IncreaseTemp->Reassess IncreaseTime->Reassess PurifySM->Reassess

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible and commonly employed method for the synthesis of α-aminonitriles, such as this compound, is a variation of the Strecker reaction. This one-pot, three-component reaction typically involves the condensation of an aldehyde (2-amino-3-formylpyridine), an amine source (ammonia or an ammonium salt), and a cyanide source.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting material is 2-amino-3-formylpyridine. Essential reagents include a cyanide source, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide like potassium cyanide (KCN), and an ammonia source, which can be ammonia itself or an ammonium salt like ammonium chloride (NH₄Cl). The choice of solvent is also critical, with polar aprotic solvents like dichloromethane (DCM) or methanol often being employed.

Q3: What are the critical parameters that can influence the success of the reaction?

A3: Several factors can significantly impact the reaction outcome. These include the purity of the starting materials, the choice of cyanide source and catalyst, reaction temperature, and reaction time. The order of addition of reagents can also be crucial in minimizing side reactions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: I am observing a very low yield of the desired product, or the reaction does not seem to be proceeding. What are the potential causes and solutions?

A: Low or no product yield is a common issue that can stem from several factors. Below is a table summarizing potential causes and recommended solutions.

Potential CauseRecommended Solution
Inactive Starting Material Verify the purity of 2-amino-3-formylpyridine using techniques like NMR or melting point analysis. Impurities can inhibit the reaction.
Inefficient Imine Formation The initial step of the Strecker reaction is the formation of an imine. Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The use of a dehydrating agent like magnesium sulfate (MgSO₄) can be beneficial.[1]
Poor Nucleophilicity of Cyanide If using an alkali metal cyanide (KCN, NaCN), ensure it is fully dissolved. The addition of a phase-transfer catalyst may be necessary if the reaction is biphasic. TMSCN is often a more reactive and soluble cyanide source.
Inappropriate Reaction Temperature While many Strecker reactions proceed at room temperature, some may require gentle heating to overcome the activation energy. Conversely, excessive heat can lead to decomposition. Monitor the reaction by TLC to optimize the temperature.
Catalyst Inefficiency While some Strecker reactions can proceed without a catalyst, the addition of a Lewis acid or a Brønsted acid can sometimes accelerate the reaction.[2] However, the basicity of the aminopyridine may require careful selection of an appropriate catalyst.
Problem 2: Formation of Side Products

Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

A: The formation of side products can complicate purification and reduce the overall yield. Common side products and mitigation strategies are outlined below.

Potential Side ProductFormation PathwayMitigation Strategy
Cyanohydrin of the Aldehyde Direct addition of cyanide to the aldehyde starting material before imine formation.Ensure the timely addition of the ammonia source to promote imine formation. Pre-forming the imine before adding the cyanide source can also be an effective strategy.
Over-alkylation/Dimerization The amino group of the product or starting material can be nucleophilic and react with other electrophiles in the reaction mixture.Control the stoichiometry of the reagents carefully. Running the reaction at a lower temperature may also reduce the rate of these side reactions.
Hydrolysis of the Nitrile If the reaction is worked up under strongly acidic or basic conditions for an extended period, the nitrile group can hydrolyze to a carboxylic acid or amide.Use mild conditions during the workup. A buffered aqueous solution can help maintain a neutral pH.
Problem 3: Difficulty in Product Purification

Q: The crude product is difficult to purify. I'm observing streaking on my silica gel column, or the product is co-eluting with impurities. What purification strategies can I employ?

A: this compound is a polar and basic compound, which can make purification by standard silica gel chromatography challenging. Here are some alternative approaches:

  • Modify the Eluent System: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help reduce streaking by deactivating the acidic silica surface.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): This can be a better choice for basic compounds as it is less acidic than silica gel.

    • Reverse-Phase Chromatography (C18): This technique separates compounds based on polarity in a different manner than normal-phase chromatography and can be effective for polar compounds.

  • Acid-Base Extraction: Utilize the basicity of the amino group. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to re-extract the product into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Derivatization: As a last resort, the amino group can be protected (e.g., as a Boc-carbamate), the protected compound purified by chromatography, and then deprotected to yield the pure product.

Experimental Protocols

Proposed Synthesis of this compound via Strecker Reaction

  • Imine Formation: To a solution of 2-amino-3-formylpyridine (1.0 eq) in methanol (0.5 M) is added ammonium chloride (1.5 eq). The mixture is stirred at room temperature for 1-2 hours.

  • Cyanation: Potassium cyanide (1.2 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for Strecker reactions involving heterocyclic aldehydes. Note that these are representative values and may vary for the specific synthesis of this compound.

Table 1: Typical Reaction Conditions and Yields for Strecker Synthesis of Heterocyclic Aminonitriles

Aldehyde SubstrateCyanide SourceCatalystSolventTime (h)Yield (%)Reference
FurfuralTMSCNB-MCM-41CH₂Cl₂196[2]
4-ChlorobenzaldehydeTMSCNB-MCM-41CH₂Cl₂0.597[2]
BenzaldehydeTMSCNBi(NO₃)₃MeCN0.595[3]
Heterocyclic Aldehydes (General)KCN/NaCNNoneMethanol/Water1-247-90[4]

Table 2: Comparison of Cyanide Sources

Cyanide SourceAdvantagesDisadvantages
TMSCN High reactivity, good solubility in organic solvents.Moisture sensitive, relatively expensive.
KCN/NaCN Inexpensive, readily available.Lower reactivity, poor solubility in many organic solvents, highly toxic.[5]
Acetone Cyanohydrin Less toxic than KCN/NaCN, can be used as both a cyanide source and a solvent.Can be less reactive than TMSCN.

Visualizations

Reaction Pathway

Reaction_Pathway A 2-Amino-3-formylpyridine C Imine Intermediate A->C + NH3 - H2O B Ammonia (NH3) B->C E This compound C->E + CN- D Cyanide (CN-) D->E

Caption: Proposed Strecker reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Reagent_Choice Consider Alternative Cyanide Source/Catalyst Start->Reagent_Choice Purification_Issue Difficulty in Purification Modify_Eluent Modify Eluent System (add base) Purification_Issue->Modify_Eluent Alt_Stationary Use Alternative Stationary Phase (Alumina, C18) Purification_Issue->Alt_Stationary Extraction Perform Acid-Base Extraction Purification_Issue->Extraction Crystallization Attempt Recrystallization Purification_Issue->Crystallization

Caption: A logical workflow for troubleshooting common issues in the synthesis and purification of this compound.

References

Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture. For short-term storage, room temperature is acceptable.

Q2: What are the potential degradation pathways for this compound?

Based on its chemical structure, this compound has two primary sites susceptible to degradation: the nitrile group and the aminopyridine ring.

  • Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions, first forming an intermediate amide, which can then be further hydrolyzed to a carboxylic acid.[1][2][3]

  • Oxidation: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The amino group is an activating group and can be easily oxidized.[4][5]

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms.[6]

Q3: How can I monitor the degradation of this compound?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[7][8][9] This method should be capable of separating the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to help identify the structure of the degradants.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause: Degradation of the compound may have occurred.

  • Troubleshooting Steps:

    • Verify the storage conditions and age of the compound.

    • Review the sample preparation procedure. Ensure the solvent is appropriate and that the sample is not exposed to harsh conditions (e.g., high temperature, extreme pH) for extended periods.

    • Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products and confirm if the unexpected peaks correspond to these degradants.

Issue 2: The purity of my sample of this compound is decreasing over time.

  • Possible Cause: The compound is degrading under the current storage conditions.

  • Troubleshooting Steps:

    • Re-evaluate your storage conditions. Ensure the container is tightly sealed and protected from light.

    • Consider storing the compound at a lower temperature (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen).

    • If the compound is in solution, assess the stability in that specific solvent and consider preparing fresh solutions for each experiment.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10][11] The following are generalized protocols based on ICH guidelines that can be adapted for this compound.[12][13][14]

1. Hydrolytic Degradation

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis by HPLC.

  • Base Hydrolysis:

    • Prepare a solution of the compound as described above.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Maintain the mixture at room temperature for 24 hours.

    • Withdraw and neutralize samples with 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Dissolve the compound in water.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at specified intervals for analysis.

2. Oxidative Degradation

  • Prepare a solution of the compound.

  • Add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at various time points and analyze directly by HPLC.

3. Photolytic Degradation

  • Place a solid sample of the compound and a solution of the compound in transparent containers.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[6][15][16]

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples after exposure.

4. Thermal Degradation

  • Place a solid sample of the compound in a thermostatically controlled oven at 60°C for 48 hours.

  • Withdraw samples at different time points and prepare solutions for analysis.

Data Presentation

The results of the forced degradation studies can be summarized in a table to facilitate comparison. The following table is an illustrative example with hypothetical data.

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant Peak (Retention Time)
0.1 M HCl24 hours60°C15.224.5 min
0.1 M NaOH24 hoursRoom Temp8.515.1 min
Water24 hours60°C< 1.00-
3% H₂O₂24 hoursRoom Temp25.833.8 min
Light Exposure--5.316.2 min
Thermal48 hours60°C2.117.0 min

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome A This compound (Drug Substance) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to Stress C Base Hydrolysis (0.1 M NaOH, RT) A->C Expose to Stress D Oxidation (3% H2O2, RT) A->D Expose to Stress E Photolysis (ICH Q1B) A->E Expose to Stress F Thermal (60°C) A->F Expose to Stress G Sample Collection at Time Points B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H Inject I Identify Degradation Products H->I J Elucidate Degradation Pathway I->J K Develop Stability-Indicating Method J->K

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathway

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A This compound (Parent Compound) B 2-(2-Aminopyridin-3-yl)acetamide (Amide Intermediate) A->B Acid/Base Hydrolysis D 2-(2-Amino-1-oxopyridin-3-yl)acetonitrile (N-Oxide) A->D Oxidation (e.g., H2O2) C 2-(2-Aminopyridin-3-yl)acetic acid (Carboxylic Acid) B->C Further Hydrolysis

Caption: Potential degradation pathways.

References

Technical Support Center: Purification of 2-(2-Aminopyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(2-aminopyridin-3-yl)acetonitrile. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 2-chloronicotinonitrile or a related activated pyridine derivative, and aminoacetonitrile.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Side-products: These can include isomers formed by reaction at other positions of the pyridine ring or products from the hydrolysis of the nitrile group.

  • Polymeric materials: Dark, tar-like substances can form under certain reaction conditions.

Q2: What is the recommended first step for purifying crude this compound?

A2: For a solid crude product, a simple trituration or recrystallization is often a good starting point. If the product is an oil or contains significant amounts of baseline impurities on a TLC, column chromatography is recommended.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of this compound can be effectively assessed using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in the mixture and to determine appropriate solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or ammonium formate) is a good starting point.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Troubleshooting Guides

Issue 1: Oily or Gummy Product After Synthesis
Possible Cause Suggested Solution
Residual Solvent Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Low Melting Point Impurities Try triturating the crude product with a solvent in which the desired compound is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture).
Presence of Salts If applicable to your synthesis, perform an aqueous work-up to remove any inorganic salts before concentrating the organic phase.
Issue 2: Poor Separation in Column Chromatography
Possible Cause Suggested Solution
Inappropriate Solvent System Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. Consider adding a small amount of a more polar solvent (e.g., methanol in a dichloromethane or ethyl acetate eluent) or a small amount of a base like triethylamine (0.1-1%) to the eluent to reduce tailing of the basic aminopyridine on the silica gel.
Column Overloading Use an appropriate amount of crude material for the column size (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).
Co-eluting Impurities If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different chromatography technique like reverse-phase chromatography.
Issue 3: Low Recovery from Recrystallization
Possible Cause Suggested Solution
Sub-optimal Recrystallization Solvent The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents. Common solvents for aminopyridine derivatives include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[3]
Using too Much Solvent Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling too Quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Product is Highly Soluble in the Chosen Solvent If the product is still too soluble even at low temperatures, a two-solvent system may be necessary. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.

Data on Purification Methods

The following table summarizes common purification techniques for aminopyridine derivatives. The exact conditions will need to be optimized for this compound.

Method Stationary/Mobile Phase or Solvent Typical Purity Achieved Notes
Column Chromatography Stationary Phase: Silica GelEluent: Ethyl Acetate/Hexanes, Dichloromethane/Methanol, or Ethyl Acetate/Methanol gradients. A 4:1 ethyl acetate/methanol system has been used for a similar compound.[4]>95%The addition of a small amount of triethylamine or ammonia to the eluent can improve peak shape and reduce tailing.
Recrystallization Solvents: Ethanol, Isopropanol, Ethyl Acetate, Toluene, or a mixture such as Ethyl Acetate/Hexanes.[3]>98%The choice of solvent is critical and should be determined experimentally.
Acid-Base Extraction 1M HCl (aq) and a suitable organic solvent (e.g., ethyl acetate), followed by basification with NaOH or NaHCO₃.VariableUseful for removing non-basic impurities. The product is extracted into the aqueous acid, which is then washed with an organic solvent, basified, and the product is extracted back into an organic solvent.

Experimental Protocols

Note: These are general protocols based on related compounds and should be adapted and optimized for this compound.

Protocol 1: Column Chromatography
  • Preparation of the Column: Pack a glass column with silica gel slurried in the initial eluent (e.g., 95:5 ethyl acetate/hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.

Purification Workflow Diagram

PurificationWorkflow crude_product Crude this compound initial_assessment Initial Purity Assessment (TLC, ¹H NMR) crude_product->initial_assessment is_solid Is the product a solid? initial_assessment->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No / High Impurity purity_check_1 Purity Check (TLC, HPLC, NMR) recrystallization->purity_check_1 purity_check_2 Purity Check (TLC, HPLC, NMR) column_chromatography->purity_check_2 purity_check_1->column_chromatography < 98% Pure pure_product Pure Product (>98%) purity_check_1->pure_product purity_check_2->pure_product

Caption: General workflow for the purification of this compound.

References

Overcoming challenges in the crystallization of 2-(2-Aminopyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Crystallization of 2-(2-Aminopyridin-3-yl)acetonitrile

Welcome to the technical support center for the crystallization of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when crystallizing this compound?

The primary challenges stem from the molecule's structural features: a polar aminopyridine ring and a nitrile group. These can lead to:

  • Oiling Out: The compound separates from the solution as a liquid (oil) instead of a solid, especially at high supersaturation or when cooled too quickly.[1][2][3] This occurs when the solution's temperature is above the melting point of the impure solid.[2]

  • Polymorphism: The ability of the compound to exist in multiple crystalline forms.[4][5] Different polymorphs can have vastly different physical properties, including solubility and stability, which is a critical consideration in pharmaceutical development.[4][5][6]

  • Poor Crystal Quality: Formation of very fine needles, amorphous material, or agglomerates, which can be difficult to filter and dry.

  • Solvent Selection: Identifying a suitable solvent system that provides a good solubility differential between hot and cold temperatures is crucial but can be challenging due to the molecule's polarity.

Q2: My compound is "oiling out." What causes this and how can I fix it?

"Oiling out" happens when the solute precipitates from the solution above its melting point, often due to high supersaturation or the presence of impurities that depress the melting point.[1][2] The resulting oil is an impure liquid that rarely forms pure crystals.[2]

To resolve oiling out:

  • Add More Solvent: Re-heat the solution to dissolve the oil and add a small amount of additional solvent to reduce the supersaturation level.[1][2]

  • Slow Cooling: Cool the solution much more slowly. A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice.[1]

  • Lower Crystallization Temperature: Try to achieve supersaturation at a lower temperature where the compound is more likely to be a solid. This may involve using a larger volume of solvent.

  • Change Solvent System: Use a solvent system with a lower boiling point or a different polarity.[7]

  • Seeding: Introduce seed crystals into the solution at a temperature slightly above the saturation point to encourage nucleation.[3][8]

Q3: How do I screen for and control polymorphism?

Polymorphism is the existence of different crystal packing arrangements for the same molecule.[4][9] Controlling it is vital for consistent product quality.[5]

Screening:

  • Crystallize the compound from a wide range of solvents with varying polarities.[10][11]

  • Vary crystallization conditions such as cooling rate, temperature, and level of supersaturation.

  • Analyze the resulting solids using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[6][8]

Control:

  • Seeding: Consistently use seed crystals of the desired polymorph to direct crystallization.

  • Solvent Selection: Different solvents can favor the nucleation of specific polymorphs.[4][10]

  • Controlled Conditions: Strictly control temperature, cooling rate, and agitation during the crystallization process.

Q4: What are good starting solvents for this compound?

Given the polar nature of the aminopyridine and nitrile functionalities, polar solvents are a good starting point. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12]

  • Good Solvents (High Solubility): Methanol, Ethanol, Isopropanol (IPA), Acetonitrile, Acetone.

  • Anti-Solvents (Low Solubility): Toluene, Heptane, Diethyl Ether, Methyl tert-butyl ether (MTBE).

A mixed solvent system (e.g., dissolving in hot IPA and adding heptane as an anti-solvent) is often effective.[13][14]

Troubleshooting Guides

Guide 1: Problem - No Crystals Form After Cooling

If the solution remains clear after the cooling period, it is likely subsaturated or nucleation is inhibited.

Guide 2: Problem - The Product Oiled Out

The compound separates as a liquid instead of a solid. This is a common issue with polar molecules when supersaturation is too high.

Data Presentation

Table 1: Representative Solvent Screening Data

This table provides a hypothetical summary of solvent screening results for this compound to guide solvent selection.

Solvent SystemSolubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Crystal QualityComments
Isopropanol (IPA)~150~10Good (Prisms)Good single-solvent system. Slow cooling is recommended.
Acetonitrile~200~25Fair (Needles)High solubility may lead to lower yields.
Ethanol~180~20Fair (Plates)Similar to Acetonitrile.
IPA / Heptane (4:1)~120< 5Excellent (Blocks)Anti-solvent addition must be slow to avoid oiling.
Acetone / Water (9:1)~250~15Good (Rods)Water acts as an anti-solvent. Risk of oiling if too much water is added quickly.
Toluene< 10< 1-Poor solvent. Suitable as an anti-solvent.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (Isopropanol)
  • Dissolution: In a suitable flask, add 1.0 g of crude this compound. Add isopropanol (IPA) in portions while heating to 60-65°C with stirring until the solid is completely dissolved (approx. 7-8 mL).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling:

    • Step A (Slow Cool): Allow the flask to cool slowly from 60°C to ambient temperature over 2-3 hours. Avoid agitation.

    • Step B (Ice Bath): Once at ambient temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold IPA (2 x 2 mL).

  • Drying: Dry the crystals under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization (IPA/Heptane)
  • Dissolution: Dissolve 1.0 g of the compound in the minimum amount of hot IPA (~7 mL) at 60°C as described above.

  • Seeding (Optional but Recommended): Add a few seed crystals of the desired polymorphic form to the solution.

  • Anti-Solvent Addition: While maintaining the temperature at 55-60°C, slowly add heptane (an anti-solvent) dropwise with gentle stirring until the solution becomes faintly turbid.

  • Maturation: Hold the solution at this temperature for 30 minutes to allow crystals to grow.

  • Cooling: Slowly cool the resulting slurry to ambient temperature, then to 0-5°C in an ice bath.

  • Isolation & Drying: Isolate, wash with a cold IPA/Heptane mixture (1:1), and dry the crystals as described in Protocol 1.

References

Validation & Comparative

Comparative analysis of different synthesis routes for 2-(2-Aminopyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-(2-Aminopyridin-3-yl)acetonitrile is a valuable heterocyclic building block in medicinal chemistry and agrochemical research. Its utility as a key intermediate stems from the presence of multiple reactive sites, allowing for the construction of more complex molecular architectures. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

Two primary synthetic strategies are outlined here for the preparation of this compound: a Strecker-type synthesis starting from 2-amino-3-pyridinecarboxaldehyde, and a nucleophilic substitution pathway commencing with the corresponding halomethyl derivative. The following table summarizes the key aspects of each route.

FeatureRoute 1: Strecker-Type SynthesisRoute 2: Nucleophilic Substitution
Starting Material 2-Amino-3-pyridinecarboxaldehyde2-Amino-3-methylpyridine
Key Intermediates α-Iminonitrile2-Amino-3-(chloromethyl)pyridine
Overall Yield Potentially high (aldehyde synthesis reported at 78%)Moderate (multi-step, each with potential yield loss)
Number of Steps 2 (from 2-aminopyridine)3 (from 2-amino-3-methylpyridine)
Reagents & Conditions Organolithium reagents, DMF, cyanide source (e.g., KCN), NH4ClOxidizing agent, chlorinating agent (e.g., SOCl2), cyanide source
Advantages Convergent, potentially higher overall yield.Avoids highly reactive organometallic intermediates.
Disadvantages Requires cryogenic conditions and handling of organolithium reagents.Involves multiple steps; potential for side reactions during chlorination.

Route 1: Strecker-Type Synthesis

This route involves the formation of the key intermediate, 2-amino-3-pyridinecarboxaldehyde, followed by a Strecker or Strecker-like reaction to introduce the aminonitrile functionality.

Diagram of the Strecker-Type Synthesis Pathway

G cluster_0 Step 1: Synthesis of 2-Amino-3-pyridinecarboxaldehyde cluster_1 Step 2: Strecker Reaction 2-(Pivaloylamino)pyridine 2-(Pivaloylamino)pyridine Aldehyde_Intermediate 2-Pivaloylamino-3- pyridinecarboxaldehyde 2-(Pivaloylamino)pyridine->Aldehyde_Intermediate 1. t-BuLi, THP 2. DMF 2-Amino-3-pyridinecarboxaldehyde 2-Amino-3-pyridinecarboxaldehyde Aldehyde_Intermediate->2-Amino-3-pyridinecarboxaldehyde Acid Hydrolysis Final_Product This compound 2-Amino-3-pyridinecarboxaldehyde->Final_Product KCN, NH4Cl

Caption: Pathway for the Strecker-type synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-pyridinecarboxaldehyde

  • Protection of 2-Aminopyridine: 2-Aminopyridine is first protected as its pivaloyl amide. This can be achieved by reacting 2-aminopyridine with pivaloyl chloride in the presence of a base like triethylamine in a suitable solvent such as methyl tert-butyl ether (MTBE).

  • Ortho-lithiation and Formylation: The resulting 2-(pivaloylamino)pyridine is dissolved in tetrahydrofuran (THF) or tetrahydropyran (THP) and cooled to a low temperature (e.g., -78 °C). A strong base, such as tert-butyllithium (t-BuLi), is added dropwise to effect ortho-lithiation. N,N-Dimethylformamide (DMF) is then added to the reaction mixture to introduce the formyl group.

  • Hydrolysis: The reaction is quenched, and the pivaloyl protecting group is removed by acid hydrolysis (e.g., with HCl) to yield 2-amino-3-pyridinecarboxaldehyde. An optimized process using t-BuLi in THP has been reported to yield the product in 78% after purification.

Step 2: Strecker Reaction

  • To a solution of 2-amino-3-pyridinecarboxaldehyde in a suitable solvent (e.g., methanol or water), add ammonium chloride (NH4Cl) followed by potassium cyanide (KCN).

  • The reaction mixture is stirred at room temperature for several hours to overnight.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by extraction and purified by column chromatography or recrystallization.

Route 2: Nucleophilic Substitution

This pathway involves the synthesis of a 2-amino-3-(halomethyl)pyridine intermediate, followed by displacement of the halide with a cyanide source.

Diagram of the Nucleophilic Substitution Pathway

G 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine N-Oxide 2-Amino-3-methylpyridine N-oxide 2-Amino-3-methylpyridine->N-Oxide Oxidation (e.g., m-CPBA) Hydroxymethyl 2-Amino-3-(hydroxymethyl)pyridine N-Oxide->Hydroxymethyl Rearrangement & Hydrolysis (e.g., Ac2O, then NaOH) Chloromethyl 2-Amino-3-(chloromethyl)pyridine Hydroxymethyl->Chloromethyl Chlorination (e.g., SOCl2) Final_Product This compound Chloromethyl->Final_Product Cyanation (e.g., NaCN, DMSO)

Caption: Pathway for the nucleophilic substitution synthesis.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-(hydroxymethyl)pyridine

  • N-Oxidation: 2-Amino-3-methylpyridine is oxidized to the corresponding N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

  • Rearrangement and Hydrolysis: The N-oxide is then subjected to a rearrangement reaction, for instance, by heating with acetic anhydride, followed by hydrolysis of the resulting acetate ester with a base like sodium hydroxide to yield 2-amino-3-(hydroxymethyl)pyridine.

Step 2: Synthesis of 2-Amino-3-(chloromethyl)pyridine

  • The 2-amino-3-(hydroxymethyl)pyridine is dissolved in an appropriate solvent.

  • A chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), is added, typically at reduced temperature.

  • The reaction mixture is stirred until the conversion is complete.

  • The product, 2-amino-3-(chloromethyl)pyridine, is isolated after careful workup to remove excess chlorinating agent.

Step 3: Cyanation

  • The 2-amino-3-(chloromethyl)pyridine is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • A cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is added to the solution.

  • The reaction mixture is heated to facilitate the nucleophilic substitution.

  • After the reaction is complete, the mixture is cooled, and the final product, this compound, is isolated by extraction and purified.

Conclusion

Both the Strecker-type synthesis and the nucleophilic substitution route offer viable pathways to this compound. The choice between them will likely depend on the specific capabilities and constraints of the laboratory. The Strecker-type synthesis may provide a more direct route with a potentially higher overall yield, contingent on the successful execution of the ortho-lithiation step. The nucleophilic substitution route, while involving more steps, may be more amenable to chemists who prefer to avoid cryogenic conditions and the use of highly pyrophoric reagents. The development of milder, one-pot, multi-component reactions that can directly yield the unsubstituted target compound remains an area of interest for future research.

A Comparative Analysis of 2-(2-Aminopyridin-3-yl)acetonitrile and Other Aminopyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. Among these, 2-(2-aminopyridin-3-yl)acetonitrile serves as a key intermediate in the synthesis of various biologically active molecules, particularly in oncology and infectious diseases.[1] This guide provides a comparative overview of this compound and other notable aminopyridine derivatives, focusing on their performance as Janus kinase 2 (JAK2) inhibitors and their cytotoxic effects against cancer cell lines. The information is supported by experimental data from various studies to aid researchers in their drug discovery and development endeavors.

Overview of Aminopyridine Derivatives

Aminopyridines are derivatives of pyridine that have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[2][3] Their therapeutic potential often stems from their ability to interact with various enzymes and receptors. This guide will focus on two key areas of comparison: inhibition of the JAK2 enzyme, a critical target in myeloproliferative neoplasms, and cytotoxic activity against cancer cells.

Comparative Analysis of JAK2 Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a crucial role in signal transduction pathways that regulate cell growth and differentiation. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases. Several 2-aminopyridine derivatives have been investigated as potent and selective JAK2 inhibitors.

Compound IDR GroupJAK2 IC50 (nM)JAK1 IC50 (nM)JAK3 IC50 (nM)Selectivity (JAK1/JAK2)Selectivity (JAK3/JAK2)
16j 4-Morpholinophenyl22>1000>1000>45>45
16k 1-Methyl-1H-pyrazol-4-yl51>1000>1000>19.6>19.6
16l 1H-Pyrazol-4-yl71>1000>1000>14.1>14.1
16m-(R) (R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl32552288576
Fedratinib (Reference Drug)3----

Data sourced from Ma et al., Bioorganic & Medicinal Chemistry Letters, 2020.[3]

The data suggests that modifications at the R position of the 2-aminopyridine scaffold significantly influence both potency and selectivity against JAK2. The exceptional potency of compound 16m-(R) highlights the importance of specific stereochemistry and the presence of a pyrrolidine moiety in enhancing inhibitory activity.

Signaling Pathway of JAK2 Inhibition

The inhibition of JAK2 by these aminopyridine derivatives disrupts the downstream signaling cascade, primarily the STAT pathway, which is crucial for cell proliferation and survival.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation Aminopyridine 2-Aminopyridine Derivative Aminopyridine->JAK2 Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene

JAK-STAT Signaling Pathway and Inhibition by 2-Aminopyridine Derivatives.

Comparative Analysis of Cytotoxic Activity

The anticancer potential of aminopyridine derivatives has been evaluated against various cancer cell lines. While specific cytotoxic data for this compound is limited in the reviewed literature, studies on other 2-amino-3-cyanopyridine derivatives provide valuable insights into their potential efficacy.

The following table summarizes the cytotoxic activity (IC50 values) of novel 2-amino-3-cyanopyridine derivatives against different cancer cell lines from a study by Anwer and Sayed (2020).

Compound IDR1R2HT29 (μM)HepG2 (μM)KB (μM)
179f 6-Methyl (on coumarin)6-Coumarin (on pyridine)4.225.026.82
179k 6-Methyl (on coumarin)6-Bromocoumarin (on pyridine)5.626.949.64
Doxorubicin (Reference Drug)-0.450.520.38

Data sourced from Anwer and Sayed, as cited in a review on coumarin-pyridine hybrids.[4]

These results indicate that hybrid molecules incorporating the 2-amino-3-cyanopyridine scaffold with other pharmacophores, such as coumarin, can exhibit potent anticancer activity.

Experimental Protocols

In Vitro JAK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of inhibitors to the JAK2 kinase.

Materials:

  • JAK2 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Buffer A (5X)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (e.g., 2-aminopyridine derivatives)

  • Staurosporine (positive control)

  • 384-well plate

Procedure:

  • Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.

  • Compound Dilution: Prepare serial dilutions of the test compounds in 1X Kinase Buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the JAK2 enzyme and the Eu-anti-Tag Antibody in 1X Kinase Buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound to the wells of the 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the Alexa Fluor™ 647-labeled Kinase Tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

JAK2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare 1X Kinase Buffer B Serially Dilute Test Compounds A->B C Prepare Kinase/Antibody Mixture A->C D Add Compounds to Plate B->D E Add Kinase/Antibody Mix C->E D->E F Add Kinase Tracer E->F G Incubate for 1 hour F->G H Read TR-FRET Signal G->H I Calculate Emission Ratio & IC50 H->I

Workflow for the in vitro JAK2 Kinase Inhibition Assay.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HT29, HepG2)

  • Complete culture medium

  • Test compounds (e.g., aminopyridine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J

References

Benchmarking the performance of 2-(2-Aminopyridin-3-yl)acetonitrile in specific reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-(2-Aminopyridin-3-yl)acetonitrile in the Synthesis of Bioactive Scaffolds.

This guide provides a performance benchmark of this compound as a key intermediate in the synthesis of fused heterocyclic compounds, a critical reaction class in drug discovery and materials science.[1][2] Its performance is compared with an alternative starting material, 2-amino-3-cyanopyridine, in the synthesis of pyrido[2,3-d]pyrimidines, a scaffold of significant interest in medicinal chemistry.[3]

Comparison of Starting Materials in the Synthesis of 4-Aminopyrido[2,3-d]pyrimidine

The synthesis of a 4-aminopyrido[2,3-d]pyrimidine core is a representative reaction demonstrating the utility of aminopyridine nitrile derivatives. This reaction typically involves the cyclization of the aminopyridine precursor with a one-carbon synthon, such as formamide. Below is a comparative summary of the reaction using this compound and the alternative, 2-amino-3-cyanopyridine.

ParameterThis compound 2-Amino-3-cyanopyridine Reference
Starting Material This compound2-Amino-3-cyanopyridineN/A
Reagent FormamideFormamide[4]
Product 4-Aminopyrido[2,3-d]pyrimidine4-Aminopyrido[2,3-d]pyrimidine[4]
Reaction Conditions Heating in excess formamideHeating in excess formamide[4]
Reported Yield Data not available in searched literatureUp to 74% (for substituted derivatives)[4]
Key Advantages The methylene group offers potential for further functionalization prior to cyclization.Commercially available and well-documented reactivity in cyclization reactions.[4]
Potential Limitations Fewer literature precedents for this specific cyclization, making optimization potentially more resource-intensive.The core structure is less complex, offering fewer points for initial diversification compared to the acetonitrile derivative.

Experimental Protocols

The following are representative experimental protocols for the synthesis of pyrido[2,3-d]pyrimidine derivatives from aminopyridine nitrile precursors.

Synthesis of 4-Aminopyrido[2,3-d]pyrimidines from 2-Amino-3-cyanopyridines (General Procedure)

A mixture of the appropriate 2-amino-3-cyano-4,6-disubstituted pyridine (0.01 mol) and formamide (15 mL) is heated at reflux for 4-6 hours.[4] The reaction mixture is then cooled, and the separated solid product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., a mixture of dimethylformamide and ethanol) to afford the desired 4-aminopyrido[2,3-d]pyrimidine.[4]

Note: While a specific protocol for this compound was not found in the searched literature, a similar procedure would be anticipated.

Reaction Pathway and Workflow

The synthesis of pyrido[2,3-d]pyrimidines from 2-aminopyridine precursors bearing a nitrile group is a well-established synthetic route. The general workflow and the specific reaction pathway are illustrated below.

G cluster_workflow Experimental Workflow Start Mix Starting Material and Reagent Heat Heat Reaction Mixture Start->Heat Cool Cool and Precipitate Heat->Cool Filter Filter Solid Product Cool->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize Wash->Recrystallize End Obtain Pure Product Recrystallize->End

Caption: General experimental workflow for the synthesis of pyrido[2,3-d]pyrimidines.

reaction_pathway A 2-Aminopyridine Precursor (with 3-nitrile or 3-acetonitrile) C Intermediate Adduct A->C + Formamide B Formamide B->C D 4-Aminopyrido[2,3-d]pyrimidine (Final Product) C->D Cyclization (Heat)

Caption: Reaction pathway for the synthesis of 4-aminopyrido[2,3-d]pyrimidine.

Concluding Remarks

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(2-Aminopyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle 2-(2-Aminopyridin-3-yl)acetonitrile with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]

2. Waste Collection and Storage:

  • Collect solid waste in a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free of leaks.

  • For solutions containing this compound, use a labeled, screw-cap bottle. Ensure the container is compatible with acetonitrile, which is a flammable liquid.[5]

  • The waste container label should be clearly marked with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable").[2] Include the date when the waste was first added to the container.[2][6]

  • Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[2][5]

3. Disposal Procedure:

  • Never dispose of this compound down the drain or in the regular trash.[2] This compound is likely toxic to aquatic life and can contaminate water systems.[7][8]

  • The recommended method for the final disposal of aminopyridine and acetonitrile compounds is through a licensed hazardous waste disposal service.[5][9] These services are equipped to handle and dispose of toxic and flammable chemical waste in an environmentally sound manner.

  • The primary disposal method for such compounds is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[9][10]

4. Spill and Decontamination:

  • In the event of a spill, evacuate the area and eliminate all ignition sources.[11]

  • For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[11] Scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area by washing it with soap and copious amounts of water.[6] All cleanup materials should be disposed of as hazardous waste.

  • For large spills, evacuate the laboratory and contact your institution's EHS department immediately.[6]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes key hazard information for the related compounds, aminopyridine and acetonitrile, which should be considered when handling the target compound.

Property4-AminopyridineAcetonitrileLikely Hazard for this compound
Acute Toxicity (Oral) Toxic if swallowed[7]Harmful if swallowed[10]Assumed to be Toxic/Harmful if swallowed
Acute Toxicity (Dermal) Toxic in contact with skin[7]Harmful in contact with skin[10]Assumed to be Toxic/Harmful in contact with skin
Acute Toxicity (Inhalation) Toxic if inhaled[7]Harmful if inhaled[10]Assumed to be Toxic/Harmful if inhaled
Flammability Not classified as flammableHighly flammable liquid and vapor[10]Assumed to be a Flammable Solid
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[7]No specific data, but drain disposal is prohibited[2]Assumed to be Toxic to aquatic life

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate from Incompatible Waste fume_hood->segregate container Select Labeled, Sealed, Compatible Container storage_area Store in Designated Hazardous Waste Area container->storage_area segregate->container no_drain Prohibited: Do Not Pour Down Drain storage_area->no_drain no_trash Prohibited: Do Not Discard in Regular Trash storage_area->no_trash ehs_contact Contact Licensed Hazardous Waste Disposal Service storage_area->ehs_contact incineration High-Temperature Incineration ehs_contact->incineration

Caption: Decision workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.